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4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride Documentation Hub

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  • Product: 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride
  • CAS: 1366664-45-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational properties and its presence in numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational properties and its presence in numerous pharmaceuticals. The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships and ensuring the quality and safety of drug candidates. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride. This guide is structured to not only present the data but to delve into the causal reasoning behind the selection of experiments and the interpretation of their results, reflecting a field-proven approach to structural chemistry.

Introduction: The Analytical Imperative

In the synthesis of novel chemical entities, the unequivocal confirmation of the target molecule's structure is a critical, non-negotiable milestone. Any ambiguity can have profound consequences on the interpretation of biological data and the overall trajectory of a research program. The subject of this guide, 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, is a heterocyclic amine salt. Its structure presents several key features for analytical verification: a saturated nitrogen-containing heterocycle (piperidine), an alkyl-thioether side chain, and a hydrochloride salt form. Each of these features imparts distinct and predictable signatures in various spectroscopic analyses.

This document outlines a systematic, multi-technique approach to confirming the molecular structure, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The narrative is designed to follow the logical flow of an investigation, where each piece of data corroborates and builds upon the last, leading to a self-validating and unambiguous structural assignment.

The Elucidation Workflow: A Strategic Overview

A robust structural elucidation workflow does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Our strategy begins with establishing the molecular mass and elemental formula, proceeds to identify key functional groups, and culminates in the detailed mapping of the atomic connectivity through the skeleton of the molecule.

Elucidation_Workflow MS Mass Spectrometry (Molecular Formula) IR FTIR Spectroscopy (Functional Groups) MS->IR Confirms Functional Groups NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) IR->NMR_1D Informs NMR Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) NMR_1D->NMR_2D Assigns Nuclei Structure Final Structure Confirmation NMR_2D->Structure Confirms Connectivity

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Rationale: The initial and most fundamental question in any structure elucidation is the molecular weight and elemental formula of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this purpose, particularly for polar and salt-form molecules, as it is a soft ionization method that typically yields the protonated molecule, [M+H]⁺.

Experimental Protocol:

  • A dilute solution of the sample is prepared in methanol.

  • The solution is infused into an ESI-MS instrument operating in positive ion mode.

  • A high-resolution mass spectrum is acquired to obtain the accurate mass of the parent ion.

Data Interpretation: The molecular formula of the free base, 4-[(Propan-2-ylsulfanyl)methyl]piperidine, is C₉H₁₉NS. The expected monoisotopic mass is 173.129. Upon protonation, the expected m/z for the [M+H]⁺ ion is 174.137.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Predicted m/z

| [M+H]⁺ (C₉H₂₀NS⁺) | 174.137 |

The observation of an ion with this high-resolution mass would confirm the elemental composition. Further fragmentation analysis (MS/MS) can provide initial structural clues. A characteristic fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[1]

Infrared Spectroscopy: Identifying Functional Groups

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For a secondary amine hydrochloride, we expect to see characteristic absorptions for the N-H⁺ group, which are distinct from those of a free amine.[2][3]

Experimental Protocol:

  • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The key diagnostic feature of a secondary amine salt is the presence of a broad and strong absorption band due to N-H⁺ stretching vibrations, typically centered in the 3000-2700 cm⁻¹ region.[2] This broadness is a result of hydrogen bonding. Additionally, an N-H⁺ bending vibration is expected in the 1620-1560 cm⁻¹ region.[3][4] The absence of a sharp N-H stretch around 3300 cm⁻¹ would confirm that the free amine is not present.

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
2950-2850 Strong C-H (alkyl) stretching
~2700 Broad, Strong N-H⁺ stretching
~1580 Medium N-H⁺ bending

| ~1450 | Medium | C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity. For a molecule of this complexity, a combination of 1D and 2D NMR experiments is essential.[5]

Experimental Protocol:

  • Approximately 10-15 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; for a hydrochloride salt, a protic solvent like D₂O can lead to the exchange of the N-H protons. DMSO-d₆ is often a good choice as it will solubilize the salt and allow for the observation of the N-H protons.

  • The following spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR

    • ¹³C NMR

    • Correlation SpectroscopY (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

¹H and ¹³C NMR: Assigning the Atoms

Rationale: ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms. The chemical shifts are indicative of the electronic environment of each nucleus.

Predicted ¹H NMR Data (in DMSO-d₆): The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons (H2/H6).

Table 3: Predicted ¹H NMR Data

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H1', H1'' ~1.20 Doublet 6H
H2, H6 (eq) ~3.30 Multiplet 2H
H2, H6 (ax) ~2.85 Multiplet 2H
H3, H5 (eq) ~1.85 Multiplet 2H
H3, H5 (ax) ~1.40 Multiplet 2H
H4 ~1.70 Multiplet 1H
H7 ~2.50 Doublet 2H
H8 ~3.00 Septet 1H

| N-H | ~8.50 | Broad Singlet| 2H |

Predicted ¹³C NMR Data (in DMSO-d₆):

Table 4: Predicted ¹³C NMR Data

Carbon Label Predicted Chemical Shift (δ, ppm)
C1', C1'' ~23.0
C2, C6 ~45.0
C3, C5 ~28.0
C4 ~35.0
C7 ~40.0

| C8 | ~32.0 |

2D NMR: Connecting the Pieces

Rationale: While 1D NMR provides a list of the molecular components, 2D NMR experiments like COSY, HSQC, and HMBC establish the connections between them, allowing for the unambiguous assembly of the final structure.[6]

COSY (Correlation SpectroscopY): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).

  • Expected Key Correlations:

    • H2/H6 with H3/H5

    • H3/H5 with H4

    • H4 with H7

    • H8 with H1'/H1''

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.

  • Expected Key Correlations:

    • H1'/H1'' with C1'/C1''

    • H2/H6 with C2/C6

    • H3/H5 with C3/C5

    • H4 with C4

    • H7 with C7

    • H8 with C8

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away.

HMBC_Correlations cluster_piperidine Piperidine Ring cluster_sidechain Side Chain C2,C6 C2,C6 C3,C5 C3,C5 C4 C4 C7 C7 C8 C8 C1',C1'' C1',C1'' H7 H7 H7->C4 H7->C8 H4 H4 H4->C2,C6 H4->C3,C5 H4->C7 H8 H8 H8->C7 H8->C1',C1'' H1',H1'' H1',H1'' H1',H1''->C8

Caption: Key predicted HMBC correlations.

  • Causality in HMBC Interpretation: The crucial correlation is from the methylene protons at H7 to both the piperidine carbon C4 and the side-chain carbon C8. This three-bond correlation unambiguously links the piperidine ring to the thioether side chain via the methylene bridge. Similarly, the correlation from the isopropyl methine proton (H8) to the methylene carbon (C7) confirms the attachment of the isopropyl group to the sulfur atom.

Final Structure Confirmation

The convergence of data from all analytical techniques provides a self-validating confirmation of the structure of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride.

  • Mass Spectrometry confirms the elemental formula C₉H₁₉NS.

  • FTIR Spectroscopy identifies the key functional groups: a secondary amine hydrochloride (N-H⁺) and alkyl C-H bonds.

  • ¹H and ¹³C NMR account for all the protons and carbons in the molecule in their correct chemical environments.

  • 2D NMR (COSY, HSQC, and HMBC) provides the definitive connectivity map, linking all the atoms in the correct sequence. The HMBC data, in particular, serves as the final piece of the puzzle, bridging the piperidine ring and the isopropyl-sulfanyl-methyl side chain.

This systematic and multi-faceted approach ensures the highest level of confidence in the assigned structure, a prerequisite for any further research or development activities.

References

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

  • Cabral, E. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 774-782. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]

  • Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Available at: [Link]

  • Paul, M., et al. (2015). Theoretical NMR correlations based Structure Discussion. PMC. Available at: [Link]

Sources

Exploratory

Synthesis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride: A Comprehensive Technical Guide

Executive Summary 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a highly versatile aliphatic heterocyclic building block. Featuring a secondary amine and a lipophilic isopropyl thioether moiety, it is freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a highly versatile aliphatic heterocyclic building block. Featuring a secondary amine and a lipophilic isopropyl thioether moiety, it is frequently utilized in the rational design of small-molecule therapeutics, particularly in the development of kinase inhibitors and GPCR ligands. This whitepaper outlines a robust, three-step, high-yielding synthetic workflow starting from commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

By prioritizing mechanistic causality and self-validating experimental checkpoints, this guide ensures that researchers can execute this synthesis with high fidelity, scalability, and analytical confidence.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is constructed upon a linear, three-step sequence designed to maximize atom economy and minimize complex purification steps. As an Application Scientist, it is critical to understand why specific reagents and conditions are selected over alternatives.

Phase 1: Alcohol Activation (Mesylation)

The primary hydroxyl group of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is a poor leaving group. To facilitate carbon-sulfur bond formation, it must be converted into a highly reactive electrophile. We utilize methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et 3​ N)[1].

  • Causality: MsCl is selected over p -toluenesulfonyl chloride (TsCl) because the unhindered nature of the primary alcohol allows for rapid mesylation kinetics. Furthermore, the methanesulfonate leaving group is highly efficient for subsequent S N​ 2 displacements, and the methanesulfonic acid byproduct is easily washed away during aqueous workup.

Phase 2: Nucleophilic Thioetherification

The mesylate intermediate is subjected to an S N​ 2 displacement using propane-2-thiol (isopropyl mercaptan) and a mild inorganic base (K 2​ CO 3​ ) in N,N-Dimethylformamide (DMF)[2].

  • Causality: Thiolates are excellent, highly polarizable nucleophiles. DMF, a polar aprotic solvent, is critical here; it solvates the potassium cation but leaves the thiolate anion unsolvated and "naked." This lack of hydrogen bonding maximizes the nucleophilicity of the sulfur atom, driving the S N​ 2 reaction to completion rapidly at mild temperatures (60 °C) while suppressing competing elimination side-reactions.

Phase 3: Boc-Deprotection and Salt Formation

The final step requires the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the secondary amine. This is achieved using anhydrous 4M HCl in dioxane[3].

  • Causality: The acidic environment protonates the carbamate, triggering the expulsion of isobutylene gas and carbon dioxide. The use of anhydrous dioxane is a strategic choice: it drives the reaction forward via the volatilization of gaseous byproducts and directly precipitates the highly pure hydrochloride salt of the product. This completely bypasses the need for a tedious aqueous basic workup and subsequent re-salting, preventing the loss of the water-soluble free base.

Synthetic Workflow Visualization

SynthesisRoute SM tert-Butyl 4-(hydroxymethyl) piperidine-1-carboxylate Step1 Step 1: Mesylation MsCl, Et3N, DCM, 0 °C to RT SM->Step1 Int1 tert-Butyl 4-{[(methanesulfonyl)oxy] methyl}piperidine-1-carboxylate Step1->Int1 Step2 Step 2: Thioetherification Propane-2-thiol, K2CO3, DMF, 60 °C Int1->Step2 Int2 tert-Butyl 4-[(propan-2-ylsulfanyl) methyl]piperidine-1-carboxylate Step2->Int2 Step3 Step 3: Boc Deprotection 4M HCl in dioxane, RT Int2->Step3 Product 4-[(Propan-2-ylsulfanyl)methyl] piperidine hydrochloride Step3->Product

Three-step synthetic workflow for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride.

Quantitative Data Summary

StepTransformationKey Reagents (Equiv.)SolventTemp (°C)Time (h)Expected Yield
1 MesylationMsCl (1.2), Et 3​ N (1.5)DCM0 to 252 - 490 - 95%
2 ThioetherificationPropane-2-thiol (1.5), K 2​ CO 3​ (2.0)DMF6012 - 1680 - 85%
3 Boc Deprotection4M HCl in dioxane (10.0)Dioxane254 - 695 - 99%

Step-by-Step Experimental Protocols & Self-Validation

Step 1: Synthesis of tert-butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate

Protocol:

  • Charge a flame-dried, nitrogen-purged round-bottom flask with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv.) and anhydrous dichloromethane (DCM) (approx. 10 mL/g of starting material).

  • Add triethylamine (1.5 equiv.) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Add methanesulfonyl chloride (1.2 equiv.) dropwise over 15 minutes to control the exothermic reaction[1].

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer twice with DCM. Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Self-Validating Checkpoints:

  • TLC: Run in Hexanes/EtOAc (1:1). The starting material alcohol stains strongly with KMnO 4​ . The mesylate product will appear as a new, less polar spot.

  • 1 H NMR (CDCl 3​ ): Look for the appearance of a sharp 3H singlet at ~3.00 ppm corresponding to the newly installed mesylate methyl group ( −OSO2​CH3​ ).

Step 2: Synthesis of tert-butyl 4-[(propan-2-ylsulfanyl)methyl]piperidine-1-carboxylate

Protocol:

  • Dissolve the crude mesylate from Step 1 (1.0 equiv.) in anhydrous DMF (8 mL/g).

  • Add finely powdered anhydrous potassium carbonate (K 2​ CO 3​ , 2.0 equiv.)[2].

  • Add propane-2-thiol (1.5 equiv.) via syringe. Caution: Propane-2-thiol is highly malodorous; perform this operation in a well-ventilated fume hood and neutralize glassware with bleach.

  • Heat the reaction mixture to 60 °C and stir overnight (approx. 14 hours) under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and dilute with a large volume of water (to solubilize the DMF) and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with water (3x) and brine to remove residual DMF. Dry over Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) if necessary.

Self-Validating Checkpoints:

  • TLC: Run in Hexanes/EtOAc (3:1). The thioether product will be significantly less polar than the mesylate.

  • 1 H NMR (CDCl 3​ ): The mesylate singlet at ~3.00 ppm must completely disappear. Look for a new 1H septet at ~2.90 ppm (the methine proton of the isopropyl group) and a 6H doublet at ~1.25 ppm (the two methyl groups of the isopropyl thioether).

Step 3: Synthesis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

Protocol:

  • Dissolve the purified Boc-protected thioether from Step 2 (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane.

  • Slowly add 4M HCl in dioxane (10.0 equiv.) at room temperature[3].

  • Stir the reaction mixture at room temperature for 4 to 6 hours. During this time, the evolution of gas (isobutylene and CO 2​ ) will be observed, and a white precipitate (the hydrochloride salt) will begin to form.

  • Workup: Once the reaction is complete, add cold diethyl ether to the flask to fully precipitate the product. Filter the resulting white solid through a fritted glass funnel. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and organic impurities. Dry the solid under high vacuum to afford the pure hydrochloride salt.

Self-Validating Checkpoints:

  • Physical State: The successful formation of a highly crystalline white powder that is freely soluble in water/D 2​ O but insoluble in ether.

  • 1 H NMR (D 2​ O or DMSO- d6​ ): The intense 9H singlet at ~1.45 ppm (corresponding to the tert-butyl group) must be completely absent, confirming total deprotection. The piperidine ring protons will also shift downfield due to protonation of the amine.

References

  • CN101479274A - Pharmaceutical compounds - Google Patents. Google Patents.
  • N3S-ligated Copper(II) Complex Catalyzed Selective Oxidation of Benzylic Alcohols to Aldehydes under Mild Reaction Conditions. Korea Institute of Science and Technology Information.
  • Mycobacterium tuberculosis Decaprenylphosphoryl-β-d-ribose Oxidase Inhibitors: Expeditious Reconstruction of Suboptimal Hits into a Series with Potent in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications.

Sources

Foundational

Biological Activity and Pharmacophore Utility of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride in CNS Drug Discovery

Executive Summary In modern neuropharmacology, the design of central nervous system (CNS) therapeutics relies heavily on modular pharmacophore building blocks that balance target affinity with blood-brain barrier (BBB) p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern neuropharmacology, the design of central nervous system (CNS) therapeutics relies heavily on modular pharmacophore building blocks that balance target affinity with blood-brain barrier (BBB) penetrability. 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride (also referred to as 4-[(isopropylthio)methyl]piperidine hydrochloride) is a highly specialized chemical fragment utilized in the synthesis of potent CNS-active ligands.

Rather than functioning as a standalone therapeutic, this compound provides a critical structural triad: a basic piperidine ring for receptor anchoring, a thioether linkage for unique electronic and metabolic properties, and a branched isopropyl tail for hydrophobic pocket occupation. This technical guide explores the biological activity of derivatives synthesized from this building block, focusing on their roles as Histamine H3 Receptor (H3R) antagonists and Sigma ( σ ) receptor ligands, and provides field-proven protocols for evaluating their pharmacological profiles.

Structural Rationale & Physicochemical Profiling

The biological efficacy of 4-[(Propan-2-ylsulfanyl)methyl]piperidine stems from the synergistic interaction of its three core structural motifs. Understanding the causality behind these structural choices is essential for lead optimization.

  • The Piperidine Core (The Anchor): The basic secondary amine of the piperidine ring (typically exhibiting a pKa ~9.5) is protonated at physiological pH. This positive charge is an absolute requirement for binding to aminergic G-protein coupled receptors (GPCRs), as it forms a critical salt bridge with highly conserved acidic residues (e.g., Asp114 in TM3 or Glu206 in TM5 of the H3R) [2].

  • The Thioether Linkage (The Bioisostere): Replacing traditional ether (-O-) or carbamate linkages with a thioether (-S-) significantly alters the molecule's spatial geometry and lipophilicity. Sulfur is larger and more polarizable than oxygen, allowing for stronger London dispersion forces within receptor binding pockets. Furthermore, thioether derivatives often exhibit enhanced antagonist efficacy compared to their ether counterparts [1].

  • The Isopropyl Tail (The Hydrophobic Wedge): The branched propan-2-yl group provides a compact, sterically demanding lipophilic tail. In homology models of the H3R, this tail is projected into a deep hydrophobic accessory pocket located in Transmembrane Domain 6 (TM6), stabilizing the receptor in its inactive conformation and driving inverse agonism [2].

Primary Biological Targets & Mechanistic Pathways

While the isolated building block exhibits baseline micromolar affinity, when conjugated to appropriate aromatic scaffolds (e.g., biphenyls or imidazoles), the resulting molecules exhibit potent nanomolar activity at specific CNS targets.

Histamine H3 Receptor (H3R) Antagonism

The H3R is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine, acetylcholine, dopamine, and norepinephrine. Blockade of this receptor is a validated strategy for treating cognitive disorders, narcolepsy, and ADHD [3]. Thioether-piperidine derivatives act as potent H3R antagonists/inverse agonists. By binding to the orthosteric site, they prevent endogenous histamine from activating the Gαi/o​ protein cascade, thereby lifting the suppression on adenylate cyclase and promoting neurotransmitter release.

H3R_Pathway Ligand Piperidine-Thioether Derivative H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Antagonizes Gi_Protein Gαi/o Protein (Inhibitory) H3R->Gi_Protein Activates (when unblocked) AC Adenylate Cyclase Gi_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases NT_Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT_Release Suppresses

Fig 1. Modulation of the presynaptic H3R signaling pathway by piperidine-thioether antagonists.

Sigma ( σ1​ / σ2​ ) Receptor Modulation

Sigma receptors are endoplasmic reticulum-resident proteins implicated in neuroprotection, cellular stress responses, and pain signaling. Piperidine derivatives, particularly those with bulky lipophilic appendages like the isopropylthio group, demonstrate high affinity for both σ1​ and σ2​ subtypes. The thioether linkage has been shown to tune selectivity, often shifting the profile toward σ2​ receptor antagonism, which is currently being investigated for neuropathic pain and osteoarthritis [4].

Quantitative Data: Pharmacophore Comparison

To illustrate the biological impact of the 4-[(Propan-2-ylsulfanyl)methyl]piperidine moiety, the following table summarizes the generic binding affinities and physicochemical shifts observed when this fragment is incorporated into standard CNS drug scaffolds, compared to traditional ether or alkyl analogs.

Pharmacophore VariantTarget ReceptorMean Affinity ( Ki​ , nM)Efficacy ProfilePrimary Metabolic Liability
Ether-PiperidineH3R15 - 45Partial Agonist / AntagonistO-Dealkylation
Thioether-Piperidine H3R 2 - 12 Potent Antagonist / Inverse Agonist S-Oxidation (Sulfoxide)
Alkyl-PiperidineSigma-1 ( σ1​ )50 - 100AgonistAliphatic Hydroxylation
Thioether-Piperidine Sigma-2 ( σ2​ ) 5 - 25 Antagonist S-Oxidation

Experimental Workflows & Protocols

Evaluating derivatives of this building block requires highly controlled, self-validating experimental systems. Below are the definitive protocols for assessing both target affinity and the unique metabolic liabilities of the thioether moiety.

Experimental_Workflow Synthesis 1. Scaffold Synthesis Piperidine Core Thioether Linkage Binding 2. Radioligand Binding H3R / Sigma Affinity (Ki) Synthesis->Binding Metabolism 3. Metabolic Profiling S-Oxidation CYP450 Assay Binding->Metabolism Functional 4. Functional Assay cAMP Accumulation Antagonist Efficacy Metabolism->Functional Lead 5. Lead Selection In Vivo Models CNS Penetration Functional->Lead

Fig 2. Step-by-step experimental workflow for evaluating thioether-piperidine derivatives.

Protocol A: Radioligand Binding Assay for H3R Affinity

This protocol establishes the binding affinity ( Ki​ ) of synthesized thioether-piperidine derivatives. It utilizes a competitive displacement methodology.

Self-Validation/Control Logic:

  • Positive Control: Thioperamide (a known H3R antagonist) ensures receptor viability.

  • Radioligand: [3H]Nα -methylhistamine is used due to its high selectivity for H3R over H1R/H2R.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 2 mg/mL.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Causality: Piperidine-thioether derivatives are highly lipophilic and basic, leading to severe non-specific binding to bare glass fibers. PEI coats the filter with a polycationic charge, repelling the basic piperidine and drastically reducing background noise.

  • Incubation: In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of [3H]Nα -methylhistamine (final concentration 1 nM), and 50 μ L of the test compound (serial dilutions from 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Washing: Rapidly filter the mixture through the PEI-soaked GF/B filters using a cell harvester. Wash three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Metabolic Stability (S-Oxidation Profiling)

Thioethers are highly susceptible to oxidation by Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs). This assay determines the rate at which the propan-2-ylsulfanyl group is oxidized to a sulfoxide, which can alter BBB penetration.

Step-by-Step Procedure:

  • Microsome Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Compound Addition: Spike the test thioether-piperidine compound into the mixture to achieve a final concentration of 1 μ M. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: CYPs and FMOs require a continuous supply of electrons to catalyze the S-oxidation of the thioether. The regenerating system ensures NADPH is not depleted during the assay, preventing artificial plateauing of the metabolic rate.

  • Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding it to 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 10,000 × g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the parent mass ( [M+H]+ ) and specifically scan for the sulfoxide metabolite ( [M+16+H]+ ) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Source: National Institutes of Health (PMC)
  • Investigation of the Histamine H3 Receptor Binding Site.
  • Histamine H3 Receptor as a Drug Discovery Target Source: Journal of Medicinal Chemistry - ACS Publications URL
  • )
Exploratory

Technical Whitepaper: 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride in Advanced Drug Discovery

Executive Summary As modern drug discovery pivots toward highly functionalized, sp³-rich scaffolds to improve clinical success rates, substituted piperidines have become indispensable. 4-[(Propan-2-ylsulfanyl)methyl]pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly functionalized, sp³-rich scaffolds to improve clinical success rates, substituted piperidines have become indispensable. 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride ()[1] is a specialized, bifunctional building block that seamlessly integrates a basic amine with a polarizable thioether and a lipophilic isopropyl terminus.

As a Senior Application Scientist, I designed this whitepaper to move beyond basic specifications. Here, we establish a rigorous, self-validating framework for the synthesis, analytical validation, and mechanistic application of this compound, ensuring that researchers can deploy it with absolute confidence in pharmaceutical development.

Chemical Identity and Structural Analytics

To ensure absolute precision in procurement, inventory management, and analytical referencing, the core identifiers and physicochemical properties of both the hydrochloride salt and its free base are summarized below.

Table 1: Chemical Identifiers and Quantitative Properties

PropertyHydrochloride SaltFree Base
Chemical Name 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl4-[(Propan-2-ylsulfanyl)methyl]piperidine
CAS Registry Number [1][2]
Molecular Formula C₉H₂₀ClNS[1]C₉H₁₉NS[2]
Molecular Weight 209.78 g/mol [1]173.32 g/mol [2]
MDL Number [3]MFCD16076078[2]
SMILES String CC(C)SCC1CCNCC1.ClCC(SCC1CCNCC1)C[2]

Mechanistic Context: The Causality of Piperidine Thioethers

The selection of a building block must be driven by target biology. The architecture of 4-[(Propan-2-ylsulfanyl)methyl]piperidine is not arbitrary; it is a highly engineered pharmacophore designed for specific receptor interactions.

  • The Piperidine Core (pKₐ ~9.5): The secondary amine is protonated at physiological pH, serving as a critical anchor. In aminergic G-Protein Coupled Receptors (GPCRs), this nitrogen predictably forms a robust salt bridge with conserved aspartate residues (e.g., Asp³·³² in Transmembrane Helix 3).

  • The Thioether Linkage: Why choose a thioether instead of an ether? Sulfur is significantly more polarizable than oxygen, and the C–S bond is longer (~1.8 Å vs. 1.4 Å). This geometric expansion allows the molecule to adopt conformations inaccessible to its oxygen counterpart, optimizing the vector of the terminal alkyl group. Furthermore, thioethers offer a built-in metabolic switch—they can be selectively oxidized by Cytochrome P450s (CYPs) or Flavin-containing Monooxygenases (FMOs) to sulfoxides, providing a pathway for modulating half-life or designing prodrugs.

  • The Isopropyl Terminus: The branched aliphatic chain provides optimal steric bulk to occupy lipophilic sub-pockets without disproportionately inflating the molecule's overall lipophilicity (clogP), thereby maintaining a highly favorable Lipophilic Ligand Efficiency (LLE).

PharmacophoreModel Piperidine Piperidine Ring Basic Amine Linker Methylene Linker Flexibility Piperidine->Linker ReceptorAsp GPCR Aspartate (Salt Bridge) Piperidine->ReceptorAsp Ionic Thioether Thioether Core Polarizability Linker->Thioether Isopropyl Isopropyl Group Hydrophobic Bulk Thioether->Isopropyl HydrophobicPocket Lipophilic Pocket (Van der Waals) Isopropyl->HydrophobicPocket Hydrophobic

Fig 1. Pharmacophore model illustrating the target interactions of the piperidine thioether.

Synthesis and Purification Workflows

A robust synthesis must be a self-validating system. The following protocol details the bottom-up construction of the title compound, embedding In-Process Controls (IPCs) to guarantee causality and yield at every step.

Phase 1: Activation of N-Boc-4-piperidinemethanol

Objective: Convert the primary hydroxyl group into a competent leaving group for nucleophilic attack.

  • Reaction: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C under an inert nitrogen atmosphere.

  • Addition: Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The starting material (which stains dark with KMnO₄) will disappear, replaced by a higher R_f spot corresponding to the mesylate.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude mesylate directly to prevent degradation.

Phase 2: Thioetherification

Objective: Introduce the isopropylthio moiety via nucleophilic aliphatic substitution (S_N2).

  • Reaction: Dissolve the crude mesylate in anhydrous N,N-dimethylformamide (DMF).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and propane-2-thiol (1.5 eq). Heat the suspension to 60 °C for 12 hours.

  • Self-Validation (IPC): TLC (Hexane/EtOAc 4:1) will show the consumption of the mesylate and the appearance of a highly non-polar, UV-inactive spot (detectable via iodine vapor chamber).

  • Workup: Dilute with water to crash out the product, or extract with ethyl acetate. Wash the organic layer extensively with brine (5×) to remove residual DMF.

Phase 3: Deprotection and Salt Formation

Objective: Remove the Boc protecting group and isolate the target compound as a stable hydrochloride salt.

  • Reaction: Dissolve the N-Boc thioether intermediate in a minimal amount of dry 1,4-dioxane.

  • Deprotection: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Gas evolution (CO₂ and isobutylene) will cease. A white precipitate (the HCl salt) will begin to form. TLC will show baseline retention of the product due to its high polarity.

  • Isolation: Add cold diethyl ether to fully precipitate the salt. Filter, wash with ether, and dry under high vacuum to yield 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride .

SynthesisWorkflow A 1. N-Boc-4-(hydroxymethyl)piperidine Starting Material B 2. Mesylation (MsCl, Et3N) Activation of Alcohol A->B  Step 1 C 3. Thioetherification Propane-2-thiol, K2CO3 B->C  Step 2 D 4. Deprotection & Salt Formation HCl in Dioxane C->D  Step 3 E 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl Target Compound D->E  Step 4

Fig 2. Step-by-step synthetic workflow for 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl.

Analytical Validation Protocols

To ensure trustworthiness and scientific integrity, the isolated hydrochloride salt must pass a stringent analytical battery before being utilized in biological assays.

Table 2: Analytical Validation Parameters

MethodTarget ObservationCausality / Rationale
¹H NMR (D₂O) Doublet at ~1.2 ppm (6H)Confirms the presence of the two equivalent methyl groups of the isopropyl moiety.
¹H NMR (D₂O) Multiplet at ~2.9 ppm (1H)Confirms the methine proton of the isopropyl group adjacent to the sulfur atom.
LC-MS (ESI+) m/z = 174.1 [M+H]⁺Validates the molecular weight of the free base (173.32 g/mol )[2].
HPLC (UV 210 nm) Single sharp peak (>98% AUC)Confirms chemical purity. Thioethers have weak UV absorbance; low wavelength is required.
Silver Nitrate Test Immediate white precipitate (AgCl)Validates the successful formation of the hydrochloride salt rather than a free base.

Conclusion

The strategic incorporation of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride into discovery pipelines provides medicinal chemists with a privileged scaffold. Its synthesis is straightforward but requires rigorous in-process controls to manage the volatility of thiols and ensure complete deprotection. By leveraging the unique physicochemical properties of the thioether linkage, researchers can access novel chemical space with optimized target engagement and tunable metabolic profiles.

References

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride

Executive Summary In modern drug discovery, the strategic incorporation of sulfur-containing aliphatic moieties is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 4-[(Propa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sulfur-containing aliphatic moieties is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a highly versatile, bifunctional pharmacophoric building block. It combines the basic, salt-bridge-forming capability of a piperidine ring with the flexible, lipophilic, and hydrogen-bond-accepting properties of an isopropyl thioether side chain.

This technical guide provides an in-depth analysis of the compound’s exact molecular parameters, its structural rationale in medicinal chemistry, and a self-validating, step-by-step synthetic protocol designed for high-yield laboratory production.

Structural Identity & Physicochemical Parameters

Precision in molecular weight and elemental composition is critical when calculating stoichiometric equivalents for downstream coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings). Because the free base is a secondary amine prone to oxidation and atmospheric carbon dioxide absorption, the compound is almost exclusively synthesized and stored as a stable hydrochloride salt [2].

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
IUPAC Name 4-[(Propan-2-ylsulfanyl)methyl]piperidine4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride
Molecular Formula C₉H₁₉NSC₉H₂₀ClNS
Molecular Weight 173.32 g/mol 209.78 g/mol
Monoisotopic Mass 173.1238 Da209.1005 Da
SMILES String CC(C)SCC1CCNCC1CC(C)SCC1CCNCC1.Cl
Physical State Pale yellow oil (typical)White to off-white crystalline solid
H-Bond Donors 1 (Secondary Amine)2 (Ammonium Cation)
H-Bond Acceptors 2 (Nitrogen, Sulfur)1 (Sulfur)

Pharmacophoric Value in Drug Design

The architecture of 4-[(Propan-2-ylsulfanyl)methyl]piperidine is not arbitrary; it is engineered to fulfill specific molecular interactions within protein binding pockets:

  • The Piperidine Core: Acts as a basic center (pKa ~10.0). At physiological pH, it is protonated, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) often found in the orthosteric sites of G-Protein Coupled Receptors (GPCRs).

  • The Thioether Linkage: Unlike its oxygen analog (an ether), the thioether sulfur atom is larger, more polarizable, and acts as a distinct, soft hydrogen-bond acceptor. Furthermore, sulfur is susceptible to targeted metabolic oxidation by Cytochrome P450 enzymes, forming sulfoxides or sulfones—a pathway frequently exploited to design active metabolites or prodrugs.

  • The Isopropyl Group: Provides a localized region of steric bulk and lipophilicity, ideal for occupying hydrophobic sub-pockets in target kinases or receptors.

Pharmacophore Core 4-[(Propan-2-ylsulfanyl)methyl] piperidine Pip Piperidine Ring (Basic Center) Core->Pip Thio Thioether Linkage (H-Bond Acceptor) Core->Thio Iso Isopropyl Group (Steric Bulk / Lipophilicity) Core->Iso HCl HCl Salt Form (Solubility / Stability) Core->HCl

Figure 2: Pharmacophoric features of the 4-[(Propan-2-ylsulfanyl)methyl]piperidine scaffold.

Synthetic Methodology & Protocol

The synthesis of this building block requires a highly controlled, three-step linear sequence. The causality behind the reagent selection is rooted in maximizing atom economy and preventing side reactions (such as elimination or dimer formation).

Step 1: Activation via Mesylation

Objective: Convert the unreactive primary alcohol of 1-Boc-4-(hydroxymethyl)piperidine [3] into a highly reactive leaving group.

  • Procedure: Dissolve 1.0 eq of 1-Boc-4-(hydroxymethyl)piperidine in anhydrous Dichloromethane (DCM). Add 1.5 eq of Triethylamine (TEA). Cool the mixture to 0 °C under an inert nitrogen atmosphere. Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl). Stir for 2 hours at room temperature.

  • Causality: The primary hydroxyl group is a poor leaving group for nucleophilic substitution. Mesylation transforms it into a sulfonate ester. The 0 °C temperature control is critical to prevent exothermic runaway and minimize competing chloride substitution. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing premature Boc-deprotection.

Step 2: Nucleophilic Thioetherification

Objective: Introduce the isopropylthio moiety via an Sₙ2 mechanism.

  • Procedure: In a separate flask, dissolve 1.5 eq of 2-Propanethiol [1] in anhydrous Dimethylformamide (DMF). Cool to 0 °C and carefully add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir until hydrogen gas evolution ceases. Add the crude mesylate from Step 1 dissolved in DMF. Heat to 60 °C for 4 hours.

  • Causality: 2-Propanethiol has a pKa of ~10.5. Utilizing NaH ensures quantitative deprotonation to the highly nucleophilic sodium thiolate. DMF, a polar aprotic solvent, is specifically chosen because it lacks hydrogen-bond donating capability, leaving the thiolate unsolvated and highly reactive, thereby accelerating the Sₙ2 displacement of the mesylate.

Step 3: Deprotection and Salt Formation

Objective: Cleave the tert-butyl carbamate (Boc) group and isolate the final product as a stable hydrochloride salt.

  • Procedure: Dissolve the purified Boc-protected thioether in minimal anhydrous Dioxane. Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature for 3 hours. The product will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

  • Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group via an isobutylene elimination mechanism. The strictly anhydrous environment is a self-validating choice: it ensures the direct precipitation of the highly pure piperidine hydrochloride salt, completely eliminating the need for tedious aqueous workups or column chromatography.

Synthesis SM 1-Boc-4-(hydroxymethyl) piperidine Act Activation (Mesyl Chloride, Et3N) SM->Act Inter Mesylate Intermediate Act->Inter Thio Thioetherification (2-Propanethiol, NaH) Inter->Thio BocInt Boc-Protected Thioether Thio->BocInt Deprot Deprotection (HCl in Dioxane) BocInt->Deprot Product 4-[(Propan-2-ylsulfanyl)methyl] piperidine HCl Deprot->Product

Figure 1: Three-step synthetic workflow for 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum must show a dominant [M+H]+ peak at m/z 174.1 (corresponding to the protonated free base, C₉H₂₀NS⁺). The absence of a peak at m/z 274 indicates complete Boc removal.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic septet of the isopropyl CH proton around δ 2.9 ppm, and a broad singlet integrating to 2H around δ 8.8–9.2 ppm, confirming the presence of the protonated piperidinium nitrogen (NH₂⁺) characteristic of the HCl salt.

  • Elemental Analysis (CHNS): Confirms the exact stoichiometric ratio of the C₉H₂₀ClNS formula, specifically validating the 1:1 ratio of chloride to the piperidine core.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6364, 2-Propanethiol." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723721, Piperidine, hydrochloride (1:1)." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2764081, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate." PubChem,[Link]

Exploratory

Engineering Substituted Piperidine Derivatives: A Technical Guide to Synthesis, SAR, and Pharmacological Validation

As a privileged scaffold in medicinal chemistry, the piperidine ring—a six-membered heterocycle containing one sp3-hybridized nitrogen atom—is ubiquitous in modern drug discovery[1]. The introduction of chiral centers an...

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Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the piperidine ring—a six-membered heterocycle containing one sp3-hybridized nitrogen atom—is ubiquitous in modern drug discovery[1]. The introduction of chiral centers and specific substitution patterns into the piperidine framework fundamentally alters a molecule's physicochemical properties, enhancing aqueous solubility, optimizing partition coefficients (logD), and mitigating off-target toxicities such as hERG channel blockade[2].

This technical whitepaper synthesizes current literature to provide an authoritative guide on the structural-activity relationships (SAR), advanced synthetic methodologies, and pharmacological validation of substituted piperidine derivatives.

Pharmacological Significance and Structural-Activity Relationship (SAR)

The conformational flexibility of the piperidine ring, combined with its basic nitrogen capable of forming stable salts, makes it an ideal pharmacophore for interacting with diverse biological targets. Between 2015 and 2020 alone, a significant percentage of FDA-approved small molecules featured chiral piperidine moieties[2].

Substitutions at the 1- (N-substituted), 2-, 3-, and 4-positions dictate the pharmacological trajectory of the derivative:

  • 1,4-Substituted Piperidines: Optimization of 1,4-substituted piperidine amides has yielded potent, highly selective T-type calcium channel antagonists. Reducing the basicity of the piperidine nitrogen and introducing polarity (e.g., 3-axial fluoropiperidines) significantly improves selectivity profiles and brain penetration, offering therapeutic avenues for epilepsy and Parkinson's disease[3].

  • Piperidine-2,6-diones: This fragment is highly active in oncology. Pomalidomide, an FDA-approved drug for multiple myeloma, utilizes this scaffold to inhibit TNFα and target Cereblon (CRBN)[4][5].

  • Para-Substituted Piperidines in MAO Inhibition: Piperine derivatives act as potent Monoamine Oxidase B (MAO-B) inhibitors. SAR studies reveal that para-substitution on the piperidine ring, particularly with hydroxyl functions, maximizes MAO inhibitory effects by optimizing interactions within the enzyme's entrance cavity[6].

Table 1: Representative FDA-Approved Drugs Containing Piperidine Scaffolds
Drug NamePiperidine Substitution PatternPrimary Target / MechanismClinical Indication
Pomalidomide Piperidine-2,6-dioneCereblon (CRBN) / TNFα inhibitorMultiple Myeloma[4]
Raloxifene N-substituted (piperidinoethoxy)Selective Estrogen Receptor ModulatorBreast Cancer / Osteoporosis[7]
Donepezil N-benzylpiperidineAcetylcholinesterase (AChE) inhibitorAlzheimer's Disease
Paroxetine 3,4-disubstituted piperidineSerotonin Transporter (SERT) inhibitorMajor Depressive Disorder

Advanced Synthetic Methodologies

Historically, substituted piperidines were accessed via the exhaustive hydrogenation of pre-functionalized pyridines. While modern heterogeneous cobalt catalysts and hydroboration cascades have made pyridine reduction more efficient[1], achieving high enantiomeric and diastereomeric excess in highly substituted variants requires transition-metal catalysis.

A breakthrough approach involves the diastereo- and enantioselective Iridium-catalyzed coupling of vinyl aziridines with unprotected diols. This method allows for the site-selective modification of diols, yielding adducts that can be cyclized into highly specific 2,4,5-trisubstituted piperidines[8].

G A Vinyl Aziridine + Chiral 1,3-Diol B Iridium Catalysis (Site-Selective C-Allylation) A->B C Diastereomeric Adduct B->C D Mitsunobu Cyclization (DIAD, PPh3) C->D E 2,4,5-Trisubstituted Piperidine D->E

Workflow for the stereoselective synthesis of 2,4,5-trisubstituted piperidines via Ir-catalysis.

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific reproducibility, the following protocols detail the synthesis of a complex piperidine scaffold and its subsequent biological validation.

Protocol A: Synthesis of 2,4,5-Trisubstituted Piperidines via Iridium Catalysis

Causality & Rationale: The use of an enantiomeric Iridium catalyst ensures catalyst-directed diastereoselectivity during the initial C-allylation. The subsequent Mitsunobu reaction is selected because it drives ring closure with complete inversion of the carbinol stereocenter, locking the piperidine into the desired syn or anti conformation[8].

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, combine [Ir(cod)Cl]2​ (2.5 mol%) and a chiral phosphoramidite ligand (5.0 mol%) in anhydrous THF. Stir at room temperature for 30 minutes to generate the active metallacycle.

  • Site-Selective C-Allylation: To the catalyst solution, add the unprotected chiral 1,3-diol (1.0 equiv) and the vinyl aziridine (1.2 equiv). Stir the reaction mixture at 50°C for 12 hours.

  • Isolation of the Adduct: Quench the reaction with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the diastereomeric acyclic adduct.

  • Mitsunobu Cyclization: Dissolve the purified adduct in anhydrous dichloromethane (DCM). Add triphenylphosphine ( PPh3​ , 1.5 equiv). Cool the mixture to 0°C.

  • Ring Closure: Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.5 equiv). The DIAD activates the alcohol, allowing the aziridine-derived nitrogen to nucleophilically attack the carbinol carbon.

  • Purification: Allow the reaction to warm to room temperature over 4 hours. Concentrate under reduced pressure and purify via silica gel chromatography to yield the pure 2,4,5-trisubstituted piperidine[8].

Protocol B: Pharmacological Validation (MAO-B Inhibition Assay)

Causality & Rationale: Piperidine derivatives, particularly those structurally related to piperine, exhibit selective MAO-B inhibition[6]. A continuous fluorometric assay using kynuramine as a substrate provides real-time kinetic data, allowing for the calculation of precise IC50​ values and the determination of competitive vs. non-competitive binding mechanisms.

G A Substituted Piperidine (e.g., Piperine Derivative) B MAO-B Enzyme Active Site Binding A->B Competitive Inhibition C Inhibition of Monoamine Degradation B->C D Elevated Dopamine Levels C->D E Neuroprotective Effect (Parkinson's Disease Model) D->E

Pharmacological mechanism of substituted piperidines acting as MAO-B inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B enzyme to a working concentration of 5 µg/mL.

  • Compound Dilution: Dissolve the synthesized piperidine derivative in DMSO. Prepare a 10-point serial dilution series (ranging from 10 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Incubation: In a black 96-well microplate, combine 40 µL of buffer, 10 µL of the piperidine test compound, and 40 µL of the MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of kynuramine (final concentration 40 µM) to each well to initiate the reaction. MAO-B cleaves kynuramine to yield 4-hydroxyquinoline, a highly fluorescent byproduct.

  • Data Acquisition: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 310 nm, Emission: 400 nm) at 37°C.

  • Analysis: Calculate the initial velocity ( V0​ ) of the reaction for each concentration. Plot the percentage of remaining enzyme activity against the log concentration of the piperidine derivative to determine the IC50​ via non-linear regression analysis[6].

Conclusion

The piperidine scaffold remains a cornerstone of modern pharmacotherapeutics. By leveraging advanced synthetic techniques like transition-metal catalyzed cross-coupling and site-selective cyclizations, researchers can access highly functionalized, stereochemically pure piperidine derivatives. As demonstrated by their efficacy in targeting everything from T-type calcium channels to MAO-B and CRBN, the strategic substitution of the piperidine ring continues to drive innovation in targeted drug discovery.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Piperidine Market Size, Share, Industry, Forecast and outlook (2024-2031)
  • Piperidine – Knowledge and References Source: Taylor & Francis URL
  • Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note & Experimental Protocol: Synthesis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, a valuable piperidine-containing building block for drug discovery and develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, a valuable piperidine-containing building block for drug discovery and development. The protocol details a robust two-step synthetic sequence commencing with the conversion of 4-(hydroxymethyl)piperidine to a reactive 4-(chloromethyl)piperidine hydrochloride intermediate, followed by a nucleophilic substitution with sodium propan-2-thiolate. This guide emphasizes the rationale behind procedural choices, critical safety considerations, and methods for characterization to ensure both reproducibility and the safety of the researcher.

Introduction and Scientific Context

Piperidine scaffolds are among the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active compounds.[1][2] Their conformational flexibility and ability to engage in key hydrogen bonding interactions make them a privileged structure in medicinal chemistry. The title compound, 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, incorporates a flexible thioether linkage, a feature often exploited to enhance binding affinity and modulate physicochemical properties in drug candidates.

This protocol outlines a reliable and scalable laboratory synthesis. The chosen synthetic strategy proceeds via a bimolecular nucleophilic substitution (SN2) pathway. This approach is favored for its efficiency and predictability. The primary mode of reaction for the key intermediate, 4-(chloromethyl)piperidine hydrochloride, is the SN2 displacement of the chloride by a suitable nucleophile.[3] In this protocol, the potent nucleophilicity of the thiolate anion ensures a clean and efficient reaction.[3]

Overall Synthetic Pathway

The synthesis is accomplished in two primary stages:

  • Activation of the Precursor: Conversion of commercially available 4-(hydroxymethyl)piperidine to its more reactive chloromethyl derivative using thionyl chloride (SOCl₂).

  • Thioether Formation: An SN2 reaction between 4-(chloromethyl)piperidine hydrochloride and the in situ-generated sodium propan-2-thiolate, followed by conversion to the final hydrochloride salt.

Reaction_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Thioether Formation & Salt Formation Start 4-(Hydroxymethyl)piperidine Intermediate 4-(Chloromethyl)piperidine hydrochloride Start->Intermediate SOCl₂ Reflux FreeBase 4-[(Propan-2-ylsulfanyl)methyl]piperidine Intermediate->FreeBase Sₙ2 Reaction Anhydrous THF, RT Thiol 2-Propanethiol Nucleophile Sodium propan-2-thiolate Thiol->Nucleophile In situ generation Anhydrous THF Base NaH Base->Nucleophile In situ generation Anhydrous THF Nucleophile->FreeBase Sₙ2 Reaction Anhydrous THF, RT FinalProduct 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride FreeBase->FinalProduct HCl in Dioxane or Et₂O

Caption: Overall two-step reaction pathway for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Notes
4-(Hydroxymethyl)piperidine6556-38-3C₆H₁₃NO115.17
Thionyl chloride (SOCl₂)7719-09-7SOCl₂118.97Highly corrosive and moisture-sensitive. Use in a fume hood.
2-Propanethiol75-33-2C₃H₈S76.16Stench, flammable. [4] Handle in a well-ventilated fume hood.
Sodium hydride (NaH), 60% disp.7646-69-7NaH24.00Flammable solid, reacts violently with water. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Use dry solvent from a purification system or freshly distilled.
Anhydrous Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Use dry solvent.
Diethyl ether (Et₂O)60-29-7C₄H₁₀O74.12Anhydrous grade.
Hydrochloric acid (4M in Dioxane)7647-01-0HCl36.46Corrosive.
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solution.
Brine7647-14-5NaCl58.44Saturated aqueous solution.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04For drying organic layers.
Laboratory Equipment
EquipmentPurpose
Round-bottom flasks (various sizes)Reaction vessels
Reflux condenserFor heating reactions at solvent boiling point
Magnetic stirrer and stir barsReaction agitation
Schlenk line or inert gas (N₂/Ar) setupHandling air/moisture-sensitive reagents
Addition funnelControlled addition of reagents
Ice bath and heating mantleTemperature control
Rotary evaporatorSolvent removal under reduced pressure
Buchner funnel and filter flaskFiltration
Separatory funnelLiquid-liquid extraction
pH paper or meterMonitoring acidity/basicity
Glassware for recrystallizationProduct purification
NMR spectrometer and MS instrumentProduct characterization

Detailed Experimental Protocol

Part A: Synthesis of 4-(Chloromethyl)piperidine hydrochloride

Causality: This step converts the primary alcohol of the starting material into a good leaving group (chloride), activating the substrate for the subsequent SN2 reaction. Using thionyl chloride is a standard and effective method for this transformation.[5] The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(hydroxymethyl)piperidine (10.0 g, 86.8 mmol).

  • In a chemical fume hood , carefully and slowly add thionyl chloride (25 mL, 343 mmol) to the flask at room temperature. The addition is exothermic, and HCl gas will evolve.

  • Once the initial evolution of gas subsides, heat the reaction mixture to reflux (approx. 76 °C) and maintain for 2 hours.

  • After 2 hours, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to 100 mL of ice-cold diethyl ether with vigorous stirring.

  • Collect the resulting white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid precipitate thoroughly with diethyl ether (3 x 50 mL) to remove any residual impurities.

  • Dry the product under high vacuum to afford 4-(chloromethyl)piperidine hydrochloride as a white to off-white solid. The product is typically used in the next step without further purification.

Part B: Synthesis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

Causality: This is the core SN2 reaction. Sodium hydride, a strong, non-nucleophilic base, is used to deprotonate the 2-propanethiol, generating the highly nucleophilic thiolate anion in situ. Anhydrous conditions are critical as sodium hydride reacts violently with water.[6] The hydrochloride salt of the piperidine starting material requires two equivalents of base: one to neutralize the piperidine HCl salt to liberate the free amine, and a second to deprotonate the thiol.[6]

Procedure:

  • Set up a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • To the flask, add sodium hydride (60% dispersion in mineral oil, 7.6 g, 190 mmol, ~2.2 eq) and wash with anhydrous hexanes (2 x 20 mL) to remove the mineral oil. Carefully decant the hexanes via cannula.

  • Add 150 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of 2-propanethiol (7.9 mL, 8.2 g, 108 mmol, 1.25 eq) in 50 mL of anhydrous THF.

  • Transfer the 2-propanethiol solution to the addition funnel and add it dropwise to the stirred NaH suspension at 0 °C over 30 minutes. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the thiolate.

  • Add the 4-(chloromethyl)piperidine hydrochloride (from Part A, ~86.8 mmol, 1.0 eq) portion-wise to the reaction mixture at room temperature. Caution: The addition may be exothermic.

  • Stir the reaction mixture at room temperature overnight (16-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water (approx. 20 mL). b. Once gas evolution ceases, add an additional 100 mL of water and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (1 x 100 mL), followed by brine (1 x 100 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, 4-[(propan-2-ylsulfanyl)methyl]piperidine, as an oil.

  • Salt Formation: a. Dissolve the crude oil in a minimal amount of diethyl ether (or ethyl acetate). b. Slowly add 4M HCl in dioxane (approx. 25 mL, ~1.1 eq) with stirring. A precipitate will form immediately. c. Stir the suspension for 30 minutes at room temperature. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, 4-[(propan-2-ylsulfanyl)methyl]piperidine hydrochloride. e. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., isopropanol/diethyl ether).

Experimental Workflow Visualization

G node_reagents Step 1: Activation Add 4-(hydroxymethyl)piperidine to flask Add Thionyl Chloride Reflux for 2h node_workup1 Step 1: Work-up Cool to RT Quench in cold Et₂O Filter and wash solid Dry under vacuum node_reagents->node_workup1 node_intermediate Intermediate: 4-(Chloromethyl)piperidine HCl node_workup1->node_intermediate node_reaction2 Step 2: Sₙ2 Reaction Add Intermediate portion-wise Stir overnight at RT Monitor by TLC/LC-MS node_intermediate->node_reaction2:f1 node_setup2 Step 2: Thiolate Formation Prepare NaH suspension in THF Cool to 0°C Add 2-propanethiol dropwise Stir at RT for 1h node_setup2->node_reaction2 node_workup2 Step 2: Work-up & Extraction Quench with H₂O at 0°C Extract with Ethyl Acetate Wash with NaHCO₃ and Brine Dry (Na₂SO₄) and concentrate node_reaction2->node_workup2 node_salt Final Step: Salt Formation Dissolve crude oil in Et₂O Add 4M HCl in Dioxane Filter, wash, and dry solid node_workup2->node_salt node_product Final Product: 4-[(Propan-2-ylsulfanyl)methyl] piperidine hydrochloride node_salt->node_product

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

Extreme caution must be exercised throughout this procedure.

Reagent/ProcessHazardRecommended Precautions
Thionyl Chloride Highly corrosive, toxic upon inhalation, reacts violently with water, lachrymator.Always handle in a certified chemical fume hood. Wear acid-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[7] Have a sodium bicarbonate solution ready for quenching spills.
2-Propanethiol Extreme stench , highly flammable liquid and vapor, skin sensitizer.[4][8]Work exclusively in a fume hood. Consider using a bleach or peroxide scrubber for glassware before removing from the hood to neutralize the odor. Wear appropriate PPE.[4][8]
Sodium Hydride Flammable solid, reacts violently with water to produce flammable hydrogen gas.Handle under an inert atmosphere (N₂ or Ar). Never allow contact with water or protic solvents. Use a powder funnel for transfers. Quench excess NaH slowly and carefully at 0 °C.
HCl in Dioxane Corrosive, toxic.Handle in a fume hood. Avoid inhalation of vapors.
Pressurization Hydrogen gas is evolved during the deprotonation of the thiol.Ensure the reaction vessel is not sealed and has a vent to the atmosphere (e.g., through an oil bubbler) to prevent pressure buildup.

Characterization of Final Product

The identity and purity of the synthesized 4-[(propan-2-ylsulfanyl)methyl]piperidine hydrochloride should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the isopropyl group (a doublet and a septet), the piperidine ring protons, and the methylene bridge protons. The integration of these signals should correspond to the expected proton count.[9]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak for the free base [M+H]⁺ at the expected m/z value.[10]

  • Melting Point: A sharp melting point range is indicative of high purity.

Expected Data:

  • Molecular Formula: C₉H₂₀ClNS

  • Molecular Weight: 209.78 g/mol

  • Appearance: White to off-white solid

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2015).
  • Tokyo Chemical Industry. (2025).
  • Vertex AI Search. (2022).
  • BLDpharm. 4-[(Propan-2-ylsulfanyl)methyl]piperidine.
  • Fisher Scientific. (2023).
  • PrepChem.com. Synthesis of N-(4-Iodobenzoyl)piperidine.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • MolCore. 4-(iodomethyl)piperidine.
  • BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • Mosher, M. D., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
  • Lasota, J., & Ksiazek, M. (2023).
  • Guidechem. (2023). What is the synthesis and application of 4-Methylpiperidine?.
  • Lasota, J., & Ksiazek, M. (2023).
  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • SynOpen. (2024). Synthesis of CHF2O-Containing Cyclic Amines.
  • Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
  • PrepChem.com. Synthesis of 4-chloromethylpyridine hydrochloride.
  • Sapphire Bioscience. 4-Methyl-4-(propan-2-yl)piperidine hydrochloride.
  • BLDpharm. 4-(Iodomethyl)piperidine hydrochloride.
  • D'Souza, M. J., & Kevill, D. N. (2010). Recent advances in the synthesis of piperidones and piperidines. Molecules.
  • Google Patents. (2018). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Rajasekhar, K., et al. (2020). Synthesis of 4-Chloro-piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. Rasayan Journal of Chemistry.
  • Sigma-Aldrich. 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine.
  • Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Holzgrabe, U. (2008). NMR-Spectroscopy in Drug Analysis.
  • Moy, F. J., et al. (2001). MS/NMR: a structure-based approach for discovering protein ligands and for drug design. Analytical Chemistry.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Ukrainica Bioorganica Acta. Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones.
  • D'Souza, M. J., & Kevill, D. N. (2010).
  • PubChem. 4-(propane-2-sulfonyl)piperidine hydrochloride.
  • PrepChem.com. Synthesis of 4[(Chloromethyl)thio]pyridine.
  • NextSDS. 4-(propan-2-yl)piperidin-4-ol hydrochloride.
  • Sigma-Aldrich. 2-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine hydrochloride.
  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

Sources

Application

Preclinical In Vitro Assay Setup and Pharmacological Profiling of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride

Introduction & Scientific Rationale The compound 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride (hereafter referred to as 4-IPMP ) represents a highly versatile aliphatic building block and a compelling pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride (hereafter referred to as 4-IPMP ) represents a highly versatile aliphatic building block and a compelling pharmacophore for central nervous system (CNS) drug discovery. Structurally, it features a basic piperidine ring linked via a methylthioether bridge to an isopropyl group.

Causality & Target Selection: The basic secondary amine of the piperidine ring (pKa ~9.5–10.0) ensures that the molecule is predominantly protonated at physiological pH. This protonated nitrogen is a classic anchor point for the conserved aspartate residue (e.g., Asp3.32) found in the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs). Combined with the lipophilic, flexible thioether tail, 4-IPMP structurally mirrors established pharmacophores for the Histamine H3 Receptor (H3R) and Sigma-1 Receptors . Furthermore, the thioether linkage presents a specific metabolic liability (susceptibility to S-oxidation), necessitating rigorous in vitro ADME profiling.

This application note provides a comprehensive, self-validating in vitro screening cascade designed to evaluate the target affinity, functional efficacy, and metabolic stability of 4-IPMP.

Physicochemical Preparation & Formulation

Accurate pharmacological profiling fundamentally relies on compound integrity. As a hydrochloride salt, 4-IPMP exhibits excellent aqueous solubility, but the lipophilic tail can lead to non-specific binding to polystyrene surfaces at low concentrations.

  • Stock Solution: Dissolve 4-IPMP in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in glass vials to prevent adsorption.

  • Working Dilutions: Perform serial dilutions in glass or low-binding polypropylene plates. Ensure the final DMSO concentration in any cell-based or biochemical assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or enzyme inhibition.

Primary Pharmacodynamics: Target Affinity & Functional Efficacy

To establish the pharmacodynamic profile of 4-IPMP, we utilize a two-tiered GPCR screening approach focusing on the Histamine H3 Receptor as the model target.

Radioligand Binding Assay (Receptor Affinity)

Causality: Before assessing functional output, it is critical to determine the equilibrium dissociation constant ( Ki​ ). A radioligand competition assay provides a direct, thermodynamically driven measurement of 4-IPMP's affinity for the orthosteric site without the amplification bias inherent in functional assays. We utilize [3H]Nα -methylhistamine due to its high specific activity and low non-specific binding profile at H3R [1].

Self-Validating Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human H3R. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet to a final protein concentration of 10 µ g/well .

  • Incubation: In a 96-well deep-well plate, combine:

    • 100 µL of membrane suspension.

    • 50 µL of [3H]Nα -methylhistamine (final concentration ~1 nM, near its Kd​ ).

    • 50 µL of 4-IPMP at varying concentrations ( 10−11 to 10−4 M).

  • Control Definition: Define Total Binding (TB) using buffer only. Define Non-Specific Binding (NSB) using a saturating concentration of a reference ligand (10 µM Pitolisant or Thioperamide).

  • Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Causality: H3R is a Gi/o​ -coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To determine if 4-IPMP acts as an agonist, antagonist, or inverse agonist, we measure cAMP levels. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because the time-delay measurement effectively eliminates auto-fluorescence interference commonly caused by novel synthetic small molecules [2].

Self-Validating Protocol:

  • Cell Plating: Seed CHO-K1-hH3R cells into a 384-well white microplate at 5,000 cells/well in assay buffer (HBSS, 20 mM HEPES, 500 µM IBMX to inhibit phosphodiesterase degradation of cAMP).

  • Stimulation: Add 4-IPMP (serial dilutions) concurrently with 10 µM Forskolin (to stimulate baseline adenylyl cyclase activity). Include a Forskolin-only positive control and a buffer-only negative control.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET detection reagents: cAMP labeled with d2 (acceptor) and an anti-cAMP antibody labeled with Europium cryptate (donor). Incubate for 1 hour in the dark.

  • Readout & QC: Read the plate on a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. A valid assay must achieve a Z'-factor 0.6 between the Forskolin-only and baseline controls.

Pathway L 4-IPMP (Ligand) R H3 Receptor (GPCR) L->R Binds G Gi/o Protein Activation R->G Couples AC Adenylyl Cyclase Inhibition G->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces FRET Increased TR-FRET Signal (Less cAMP to displace tracer) cAMP->FRET Assay Readout

Gi/o-coupled signaling pathway and TR-FRET cAMP assay detection logic.

Secondary Screening: In Vitro ADME & Toxicity

Liver Microsomal Stability Assay

Causality: The thioether (alkylsulfanyl) moiety in 4-IPMP is highly susceptible to rapid S-oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs), potentially forming sulfoxides or sulfones. Evaluating the intrinsic clearance ( CLint​ ) in human liver microsomes (HLMs) is a critical go/no-go developmental milestone [3].

Self-Validating Protocol:

  • Preparation: Pre-warm a mixture containing 0.5 mg/mL pooled HLMs and 1 µM 4-IPMP in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Control Matrix: Run a parallel reaction without NADPH to rule out chemical instability in the buffer. Run a positive control (e.g., 1 µM Verapamil) to confirm microsomal enzymatic viability.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent 4-IPMP peak.

Cytotoxicity Profiling (CellTiter-Glo)

Causality: Basic lipophilic amines can sometimes induce acute cytotoxicity or phospholipidosis. To ensure that the functional efficacy readouts are not artifacts of cell death, a viability counter-screen is mandatory. The CellTiter-Glo assay measures ATP, providing a direct, metabolically linked readout of cell viability.

Protocol: Incubate CHO-K1 cells with 4-IPMP (up to 100 µM) for 24 hours. Add CellTiter-Glo reagent, lyse cells on an orbital shaker for 10 minutes, and measure luminescence. Calculate the IC50​ for viability relative to vehicle-treated controls.

Data Presentation & Expected Outcomes

The integration of these assays yields a comprehensive preclinical profile. The table below outlines the standardized data structure required for evaluating 4-IPMP.

ParameterAssay TypeExpected Range / UnitQuality Control Metric
Target Affinity ( Ki​ ) Radioligand BindingnM rangeNSB < 20% of Total Binding
Functional Efficacy ( EC50​ / IC50​ ) TR-FRET cAMPnM to µM rangeAssay Z'-factor 0.6
Intrinsic Clearance ( CLint​ ) HLM StabilityµL/min/mg proteinVerapamil t1/2​ < 20 mins
Metabolic Half-life ( t1/2​ ) HLM StabilityMinutesMinus-NADPH recovery > 95%
Cell Viability ( IC50​ ) CellTiter-Glo (ATP)> 50 µM (Ideal)Vehicle control CV < 10%

Table 1: Standardized quantitative data outputs and validation metrics for the 4-IPMP screening cascade.

Workflow A 1. Compound Formulation (DMSO Stock & QC) B 2. Radioligand Binding (Target Affinity - Ki) A->B C 3. TR-FRET cAMP Assay (Functional Efficacy) B->C D 4. ADME Profiling (HLM Stability & Tox) C->D E 5. LC-MS/MS & Data Analysis (Pharmacokinetic Modeling) D->E

In vitro screening cascade for 4-IPMP pharmacological profiling.

Method

Comprehensive Analytical Characterization of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Physicochemical Profiling The compound 4-[(Propan-2-ylsulfanyl)me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

The compound 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a functionalized saturated heterocycle featuring a basic secondary amine (piperidine) and an oxidatively labile isopropyl thioether moiety. Characterizing this active pharmaceutical ingredient (API) or intermediate presents a triad of distinct analytical challenges:

  • Absence of a Strong Chromophore: The molecule lacks aromatic rings or extended conjugated π -systems. Standard UV detection (e.g., 254 nm) is entirely ineffective. While low-UV detection (210–220 nm) is possible, it is highly susceptible to matrix interference and baseline drift during gradient elution.

  • Basic Secondary Amine (pKa ~10.5): The unshielded piperidine nitrogen interacts strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing and poor resolution if the mobile phase pH is not strictly controlled.

  • Thioether Susceptibility: The (propan-2-ylsulfanyl) group is highly prone to oxidation, readily forming sulfoxides and sulfones. A true stability-indicating method must baseline-resolve these polar degradants from the parent peak.

To address these challenges, this guide outlines a primary UHPLC-CAD (Charged Aerosol Detection) stability-indicating method, a secondary Pre-Column Derivatization HPLC-UV method for standard laboratory setups, and a Counter-Ion Assay for the hydrochloride salt.

Analytical Strategy & Workflow

The following workflow illustrates the multi-modal approach required to fully characterize the API, ensuring compliance with[1].

AnalyticalStrategy API 4-[(Propan-2-ylsulfanyl)methyl] piperidine HCl Chrom Primary Purity Assay (UHPLC-CAD / MS) API->Chrom No Chromophore Deriv Alternative UV Assay (Tosyl Derivatization) API->Deriv Secondary Amine Salt Counter-Ion Assay (AgNO3 Titration) API->Salt HCl Salt Deg Forced Degradation (Oxidation of Thioether) Chrom->Deg

Fig 1. Comprehensive analytical strategy based on the structural properties of the API.

Protocol 1: Stability-Indicating UHPLC-CAD Method

Causality & Method Rationale: Charged Aerosol Detection (CAD) is selected as the primary detector because it provides a uniform, mass-dependent response for non-volatile analytes, completely independent of the molecule's optical properties. To counteract the peak tailing of the piperidine ring, 0.1% Trifluoroacetic acid (TFA) is used in the mobile phase. TFA lowers the pH to ~2.0 (ensuring the amine is fully protonated) and acts as an ion-pairing agent to mask residual silanols on the C18 stationary phase.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18 (100 × 2.1 mm, 1.7 µm)Hybrid silica resists hydrolysis at low pH; sub-2µm particles maximize resolution of degradants.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterFully protonates the piperidine nitrogen to prevent peak tailing.
Mobile Phase B 0.1% TFA in AcetonitrileProvides necessary elution strength for the hydrophobic isopropyl group.
Flow Rate 0.4 mL/minOptimal for CAD nebulization efficiency.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
CAD Settings Evaporation Temp: 35°C, Filter: 3.6sOptimized for low-molecular-weight, semi-volatile amine salts.
Injection Vol 2.0 µLPrevents column overloading while maintaining high S/N ratio.

Gradient Program:

  • 0.0 – 1.0 min: 5% B

  • 1.0 – 6.0 min: 5% 60% B

  • 6.0 – 7.5 min: 60% 95% B

  • 7.5 – 9.0 min: 95% B (Wash)

  • 9.0 – 11.0 min: 5% B (Equilibration)

Forced Degradation (Oxidation) Protocol

To validate the stability-indicating nature of the method, the thioether must be intentionally oxidized.

DegradationPathway Thioether Parent API (Thioether) Sulfoxide Primary Degradant (Sulfoxide) Thioether->Sulfoxide H2O2 / O2 (Mild Oxidation) Sulfone Secondary Degradant (Sulfone) Sulfoxide->Sulfone Excess O2 (Harsh Oxidation)

Fig 2. Oxidative degradation pathway of the isopropyl thioether moiety.

Step-by-Step Degradation:

  • Preparation: Dissolve 10 mg of the API in 5 mL of Mobile Phase A.

  • Stress Application: Add 1.0 mL of 3% H2​O2​ solution.

  • Incubation: Stir at room temperature (20-25°C) for 4 hours.

  • Quenching: Add 1.0 mL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize residual peroxide, preventing on-column oxidation.

  • Dilution & Injection: Dilute to 10 mL with Mobile Phase A and inject. Self-Validation Check: The sulfoxide degradant must elute before the parent API due to increased polarity, with a resolution ( Rs​ ) 2.0.

Protocol 2: Pre-Column Derivatization HPLC-UV (Alternative Assay)

Causality & Method Rationale: For laboratories lacking CAD or MS capabilities, the API cannot be reliably quantified at low concentrations using direct UV. By reacting the secondary amine of the piperidine ring with 4-toluenesulfonyl chloride (Tosyl chloride) , a highly UV-active sulfonamide derivative is generated. This approach is heavily validated in literature for piperidine-containing compounds[2].

Derivatization Workflow
  • Buffer Preparation: Prepare a 0.1 M Sodium Carbonate ( Na2​CO3​ ) buffer, adjusted to pH 9.5. Causality: The pH must be near the pKa of piperidine to ensure the amine is sufficiently deprotonated to act as a nucleophile, while avoiding excessive hydrolysis of the tosyl chloride.

  • Reagent Preparation: Dissolve 20 mg/mL of 4-toluenesulfonyl chloride in anhydrous Acetonitrile.

  • Reaction:

    • In a 10 mL volumetric flask, combine 1.0 mL of API standard/sample solution (approx. 50 µg/mL in water).

    • Add 1.0 mL of the pH 9.5 carbonate buffer.

    • Add 1.0 mL of the Tosyl chloride reagent.

  • Incubation: Seal and heat in a water bath at 60°C for 30 minutes.

  • Termination: Cool to room temperature and dilute to volume with a 50:50 Water:Acetonitrile mixture.

HPLC-UV Conditions for Derivatized API
  • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic 35% Water (0.1% Phosphoric acid) : 65% Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (targeting the newly introduced toluene chromophore).

Protocol 3: Counter-Ion (Chloride) Quantification

Because the API is formulated as a hydrochloride salt, the exact stoichiometric ratio of chloride must be confirmed to ensure batch-to-batch consistency and accurate free-base assay calculations.

Potentiometric Titration Method:

  • Accurately weigh ~100 mg of the API into a titration vessel.

  • Dissolve completely in 50 mL of a 50:50 mixture of Methanol and Water.

  • Add 1.0 mL of 0.1 N Nitric Acid ( HNO3​ ) to acidify the solution, preventing the precipitation of silver oxide or silver carbonate.

  • Titrate with standardized 0.1 N Silver Nitrate ( AgNO3​ ) using a silver/silver chloride (Ag/AgCl) combined electrode.

  • Determine the endpoint via the first derivative of the potentiometric curve. Calculation: 1 mL of 0.1 N AgNO3​≡3.545 mg of Chloride (Cl−) .

Method Validation Parameters (ICH Q2(R2) Compliance)

All developed methods must be validated against the latest[3]. The table below summarizes the target acceptance criteria for the UHPLC-CAD assay.

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity No interference from blank/degradantsResolution ( Rs​ ) > 2.0 between API and Sulfoxide.
Linearity Minimum 5 concentrations R2≥0.995 (Note: CAD requires log-log transformation for strict linearity).
Accuracy (Recovery) Triplicate injections at 3 levels (80%, 100%, 120%)Mean recovery between 98.0% – 102.0%.
Repeatability (Precision) 6 replicates at 100% concentrationRelative Standard Deviation (RSD) 2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N)LOD: S/N 3 ; LOQ: S/N 10.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Total Content of Piperidine Analysis by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

Sources

Application

Application Note: Structural Elucidation of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride by ¹H and ¹³C NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development for the unambiguous structural confirmat...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development for the unambiguous structural confirmation of novel chemical entities. This application note provides a detailed guide to the acquisition, interpretation, and analysis of ¹H and ¹³C NMR spectra for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride. We present optimized protocols for sample preparation and data acquisition, followed by a comprehensive analysis of the expected chemical shifts and coupling patterns. This guide is intended for researchers and scientists who require a robust methodology for the structural characterization of substituted piperidine scaffolds, which are prevalent in medicinal chemistry.

Introduction

The piperidine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. Its conformational flexibility and the ability of its nitrogen atom to act as a basic center make it a privileged scaffold in drug design. 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride combines this key heterocycle with a flexible thioether side chain. As a hydrochloride salt, the piperidine nitrogen is protonated, which significantly influences the molecule's electronic environment and, consequently, its NMR spectra.[1][2] Accurate structural verification is the first step in understanding its chemical properties and biological activity. This document serves as an expert guide, explaining the causality behind experimental choices and providing a self-validating framework for the NMR analysis of this compound and structurally related molecules.

Molecular Structure and Key Features

To effectively interpret the NMR spectra, a preliminary analysis of the molecule's structure is essential. The key structural features that will dictate the NMR spectral output are:

  • Protonated Piperidine Ring: The nitrogen atom exists as a positively charged ammonium cation (NH₂⁺). This exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent alpha protons (H-2, H-6) and carbons (C-2, C-6).[1][3]

  • Substitution at the 4-Position: The substitution pattern creates a plane of symmetry through C-4 and the nitrogen atom. This renders the protons and carbons on opposite sides of the ring chemically equivalent (e.g., H-2 is equivalent to H-6, C-3 to C-5).

  • (Propan-2-ylsulfanyl)methyl Group: This side chain contains three distinct proton environments and three distinct carbon environments: the methylene bridge (-CH₂-S-), the isopropyl methine (-S-CH-), and the two magnetically equivalent isopropyl methyl groups (-CH(CH₃)₂).

Caption: Molecular structure of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride with atom numbering.

PART 1: Experimental Protocols

Sample Preparation: The Causality of Solvent Choice

The selection of a deuterated solvent is the most critical step in preparing an NMR sample, especially for a hydrochloride salt. The solvent must not only dissolve the sample but also be compatible with the analytical goals.[4][5]

  • Primary Recommendation (for complete analysis): DMSO-d₆ (Dimethyl Sulfoxide-d₆)

    • Rationale: DMSO is a polar aprotic solvent with excellent solvating power for many organic salts. Crucially, it does not readily exchange protons with the analyte. This allows for the direct observation of the N-H protons on the piperidinium ring, providing a complete proton count and confirming the salt's formation.[2] The residual solvent peak appears at ~2.50 ppm.[6]

  • Alternative Recommendation (for simplified spectra): D₂O (Deuterium Oxide)

    • Rationale: D₂O is an excellent solvent for hydrochloride salts. However, as a protic solvent, it will cause the acidic N-H protons to rapidly exchange with deuterium.[2] This simplifies the spectrum by removing the N-H signals and potentially sharpening the signals of adjacent protons (H-2, H-6) by eliminating N-H coupling. This can be useful for confirming other parts of the structure but results in the loss of information about the exchangeable protons.

  • Cautionary Note on CDCl₃ (Deuterated Chloroform): While common, CDCl₃ is less polar and may not sufficiently dissolve the hydrochloride salt, leading to poor signal or line broadening.[4] If used, the addition of a few drops of CD₃OD may be necessary to aid dissolution, but this will lead to the exchange of the N-H protons.

Protocol:

  • Weigh 10-15 mg of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[5][7]

  • Add approximately 0.7 mL of DMSO-d₆.[7]

  • Gently vortex or agitate the vial until the sample is fully dissolved. A homogeneous solution free of particulates is essential for high-resolution spectra.[7]

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Add 1-2 µL of a Tetramethylsilane (TMS) solution as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition Workflow

Data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (10-15 mg) B Dissolve in DMSO-d6 (0.7 mL) A->B C Add TMS Reference B->C D Transfer to NMR Tube C->D E Insert Sample & Lock on Solvent D->E To Spectrometer F Shim Magnetic Field E->F G Acquire Spectra (1H, 13C, etc.) F->G H Fourier Transform G->H Raw Data (FID) I Phase & Baseline Correction H->I J Calibrate to TMS (0.00 ppm) I->J K Integrate (1H) & Pick Peaks J->K L Structural Analysis K->L Final Spectrum

Sources

Method

Mass spectrometry fragmentation of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

An Application Guide to the Structural Elucidation of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride via Tandem Mass Spectrometry Abstract This application note provides a detailed protocol and theoretical frame...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Structural Elucidation of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride via Tandem Mass Spectrometry

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a saturated heterocyclic amine containing a thioether linkage, this compound presents characteristic fragmentation patterns crucial for its unequivocal identification in complex matrices, such as in pharmaceutical development and metabolite identification studies. We will explore the principal fragmentation pathways under collision-induced dissociation (CID), detailing the rationale behind instrument parameter selection and providing a step-by-step guide for researchers. The primary focus will be on the cleavages of the piperidine ring and the dissociation of the isopropyl thioether moiety, which together provide a unique mass spectral fingerprint for this molecule.

Introduction: The Analytical Challenge

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] Its derivatives are of significant interest, and their precise structural characterization is a prerequisite for advancing drug development programs. 4-[(Propan-2-ylsulfanyl)methyl]piperidine is a bifunctional molecule containing a basic piperidine nitrogen, which serves as a primary site for protonation, and a thioether linkage, which introduces specific fragmentation channels.

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is the premier analytical tool for the structural analysis of such small molecules.[2] ESI allows the gentle transfer of the protonated molecule from solution into the gas phase with minimal in-source fragmentation, preserving it as the precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis.[2] This application note serves as a comprehensive guide, grounded in established fragmentation principles of analogous structures, to predict and interpret the mass spectrum of this specific compound.

Foundational Principles: Ionization and Precursor Formation

The target molecule is supplied as a hydrochloride salt, meaning it exists in a pre-protonated state in solution. The piperidine nitrogen is significantly more basic than the thioether sulfur, and is therefore the exclusive site of protonation. During the ESI process, the analyte solution is nebulized into charged droplets. As the solvent evaporates, the charge density on the droplet surface increases, ultimately leading to the emission of gas-phase protonated analyte molecules, [M+H]⁺.[3] The chloride counter-ion is lost during this desolvation process and does not typically interfere with positive mode analysis.

The free base of the molecule has a chemical formula of C₉H₁₉NS and a monoisotopic mass of 173.129 Da. Therefore, the primary ion observed in a full scan MS1 spectrum will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 174.136. This ion is the precursor selected for subsequent fragmentation experiments.

Experimental Protocol

This protocol outlines a general procedure for analysis using a standard tandem mass spectrometer, such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 methanol:water. To ensure complete and stable protonation, it is advisable to add 0.1% formic acid to the final solution.

  • Analysis: The working solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

Instrumentation and Parameters

The choice of instrument parameters is critical for achieving a reproducible and informative fragmentation spectrum. The cone voltage, in particular, can influence the stability of the precursor ion, with higher voltages potentially inducing some in-source fragmentation.[4] Collision energy must be optimized to generate a rich spectrum of product ions without completely obliterating the precursor.

ParameterRecommended SettingRationale & Expert Notes
Ionization Mode ESI PositiveThe basic piperidine nitrogen is readily protonated.[1]
Capillary Voltage 3.0 - 4.5 kVStandard range for stable electrospray of aqueous/organic mixtures.
Cone Voltage 20 - 40 VA moderate voltage is chosen to efficiently transmit the precursor ion while minimizing unwanted in-source fragmentation.[5]
Source Temperature 120 - 150 °CAids in the desolvation of the ESI droplets.
Desolvation Gas NitrogenAn inert gas is used to assist in solvent evaporation.
Desolvation Temp. 350 - 450 °CHigher temperatures ensure complete desolvation for a stable ion beam.
Collision Gas ArgonArgon is commonly used for CID due to its optimal mass and efficiency.
Collision Energy 10 - 40 eV (Ramped)Ramping the collision energy allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products in a single experiment.

Fragmentation Analysis: Deciphering the MS/MS Spectrum

Upon collision-induced dissociation (CID), the protonated precursor ion ([M+H]⁺, m/z 174.1) will undergo a series of predictable bond cleavages. The primary fragmentation pathways are centered around the two key structural features: the thioether moiety and the piperidine ring. Fragmentation of piperidine-containing structures often involves alpha-cleavage and ring-opening mechanisms, while thioethers can undergo C-S bond cleavage.[6][7]

G precursor [M+H]⁺ m/z 174.1 frag131 Fragment A m/z 131.1 precursor->frag131  -C₃H₇•  (43.1 Da) frag114 Fragment B m/z 114.1 precursor->frag114  -C₃H₈S  (76.0 Da) frag98 Fragment C m/z 98.1 precursor->frag98  -C₃H₈S, -NH₃  (93.1 Da) frag88 Fragment D m/z 88.1 precursor->frag88  -C₄H₈S  (88.0 Da) frag114->frag98  -NH₃  (17.0 Da)

Sources

Application

Application Note: Utilizing 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride in Cell Culture Studies

Introduction & Pharmacological Context 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a specialized chemical building block and experimental ligand characterized by two distinct functional moieties: a basic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a specialized chemical building block and experimental ligand characterized by two distinct functional moieties: a basic secondary amine (piperidine ring) and a redox-sensitive thioether linkage (propan-2-ylsulfanyl group). In drug discovery and cell biology, compounds bearing this structural motif are frequently classified as Cationic Amphiphilic Drugs (CADs)[1].

When utilizing this compound in cell culture studies, researchers must account for two critical physicochemical phenomena that dictate its cellular fate:

  • Lysosomotropism (Ion Trapping): Due to the basicity of the piperidine ring (pKa ~9.5), the unprotonated lipophilic form rapidly diffuses across the plasma membrane and into the acidic lumen of lysosomes (pH 4.5–5.0). Upon entry, it becomes protonated and trapped, leading to massive lysosomal accumulation, osmotic swelling, and potential Lysosomal Membrane Permeabilization (LMP)[2].

  • Thioether Oxidation: The thioether moiety is highly susceptible to oxidation by cellular Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂) and hypochlorite (HOCl), converting the sulfide into a sulfoxide or sulfone[3]. This dramatically alters the compound's lipophilicity, target affinity, and off-target toxicity profile.

Understanding the causality behind these properties is essential. Ignoring lysosomotropism often leads to false positives in phenotypic screens, where generalized phospholipidosis is mistaken for target-specific cytotoxicity[4]. The following protocols provide a self-validating framework to isolate and quantify these variables.

Pathway Comp Piperidine Thioether (Lipophilic/Neutral) Cyto Cytosol (pH 7.2) Rapid Diffusion Comp->Cyto Plasma Membrane Ox Sulfoxide/Sulfone (Altered Pharmacology) Comp->Ox Oxidation Lyso Lysosome (pH 4.5) Protonated & Trapped Cyto->Lyso Ion Trapping ROS Cellular ROS (H2O2, HOCl) Lyso->ROS Stress Induction ROS->Ox Catalysis

Mechanistic pathway of piperidine lysosomotropism and thioether oxidation.

Physicochemical Profiling & Stock Preparation

To ensure reproducibility, stock solutions must be prepared in a manner that prevents premature aqueous auto-oxidation. While the hydrochloride salt renders the compound water-soluble, storing it in aqueous buffers exposes the thioether to trace transition metals and dissolved oxygen, accelerating degradation.

Table 1: Physicochemical Parameters & Handling Guidelines

ParameterValue / CharacteristicExperimental Implication
Molecular Weight ~209.78 g/mol (HCl salt)High membrane permeability in unprotonated state.
Estimated pKa ~9.5 (Piperidine nitrogen)>99% protonated at physiological pH (7.4); drives ion trapping[2].
Lipophilicity (cLogP) ~2.5 - 3.0 (Free base)Facilitates rapid partitioning into lipid bilayers[1].
Master Stock Solvent Anhydrous DMSOPrevents hydrolysis and trace-metal catalyzed thioether oxidation.
Storage Conditions -20°C, protected from lightMinimizes photo-oxidation of the propan-2-ylsulfanyl group.

Self-Validating Experimental Protocols

To establish trustworthiness, every assay must be self-validating. This means incorporating internal controls that prove the biological system is responding correctly, regardless of the test compound's specific activity.

Protocol A: High-Content Screening for Lysosomotropism

Causality: Basic amines accumulate in lysosomes, neutralizing the acidic pH and causing compensatory lysosomal swelling (biogenesis)[2]. By using LysoTracker Red DND-99—a fluorescent dye that selectively accumulates in acidic organelles—we can quantify this morphological shift.

Self-Validating Controls:

  • Positive Control: Chloroquine (50 µM) – A classic CAD that guarantees massive lysosomal vacuolization.

  • Negative Control: 0.1% DMSO vehicle – Establishes the baseline lysosomal volume.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells at 10,000 cells/well in a 96-well optical-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock of 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl in anhydrous DMSO. Perform serial dilutions in complete culture media to yield final concentrations of 0.1, 1.0, 10, and 50 µM. Ensure final DMSO concentration remains ≤0.1%.

  • Control Dosing: Treat designated wells with 50 µM Chloroquine (Positive) and 0.1% DMSO (Negative).

  • Incubation: Incubate cells with the compounds for 24 hours.

  • Phenotypic Staining: Aspirate media. Add pre-warmed media containing 75 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342 (nuclear counterstain). Incubate for 30 minutes at 37°C.

  • Imaging & Analysis: Wash cells gently with PBS. Image immediately using a high-content screening (HCS) epifluorescence microscope. Quantify the total integrated fluorescence intensity of the LysoTracker signal per cell (normalized to Hoechst nuclei count).

Workflow S1 1. Stock Preparation 10 mM in anhydrous DMSO S2 2. Cell Seeding 10,000 cells/well (96-well) S1->S2 S3 3. Compound Dosing 0.1 - 50 µM + Controls S2->S3 S4 4. Phenotypic Staining LysoTracker Red + Hoechst S3->S4 S5 5. High-Content Imaging Quantify Lysosomal Area S4->S5

High-content screening workflow for evaluating basic lipophilic amines.

Protocol B: Thioether Oxidative Stability and Cytotoxicity

Causality: The propan-2-ylsulfanyl group is a thioether. In inflammatory or stressed cell models, elevated ROS (particularly HOCl) rapidly oxidizes thioethers to sulfoxides or sulfones[3]. This protocol determines if the compound's cytotoxicity is dependent on its oxidation state.

Self-Validating Controls:

  • ROS Scavenger Control: Co-treatment with 5 mM N-acetylcysteine (NAC) to block intracellular ROS.

  • Pre-Oxidized Control: Test compound pre-incubated with 1 mM H₂O₂ for 24h prior to cell dosing.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight.

  • Scavenger Pre-treatment: Pre-treat half the plate with 5 mM NAC for 2 hours to deplete basal ROS.

  • Compound Dosing: Treat cells with a dose-response gradient (1 µM to 100 µM) of the test compound. Include the pre-oxidized compound control in parallel wells.

  • Incubation: Incubate for 48 hours at 37°C.

  • Viability Readout: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent. Shake for 2 minutes, incubate for 10 minutes, and record luminescence to quantify ATP levels (correlating to viable cells).

Data Interpretation & Troubleshooting

Summarizing quantitative outputs is critical for distinguishing between on-target pharmacology and off-target physicochemical artifacts. Use the following matrix to interpret the self-validating assay results.

Table 2: Quantitative Data Interpretation Matrix

Assay / ReadoutObserved ResultScientific InterpretationTroubleshooting / Next Steps
Protocol A (LysoTracker) >2-fold increase in LysoTracker intensity vs. DMSO.Compound is highly lysosomotropic (CAD phenotype)[1].Proceed with caution; observed cytotoxicity may be due to Lysosomal Membrane Permeabilization (LMP) rather than target engagement[4].
Protocol A (LysoTracker) No change in LysoTracker; Chloroquine control fails.Assay failure (Dye degradation or compromised cells).Use fresh LysoTracker stock; ensure cells are not over-confluent.
Protocol B (Oxidation) Cytotoxicity is rescued by NAC co-treatment.Toxicity is mediated by ROS-induced thioether oxidation[3].The compound acts as a pro-drug or ROS-sensitive trigger. Analyze media via LC-MS to confirm sulfoxide formation.
Protocol B (Oxidation) Pre-oxidized control shows drastically lower potency.The active pharmacophore requires the reduced sulfide state.Protect compound from light/air; consider structural optimization (e.g., replacing thioether with an ether or methylene linker).

Sources

Method

Application Note: 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride as a Modular Pharmacophore in Medicinal Chemistry

Introduction & Structural Profiling In modern drug discovery, the strategic selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. 4-[(Propan-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a highly versatile, modular pharmacophore that combines two privileged structural motifs: a basic piperidine ring and a lipophilic thioether side chain[1].

Supplied as a stable, non-hygroscopic hydrochloride salt, this compound serves as an ideal vector for exploring structure-activity relationships (SAR) in central nervous system (CNS) targets, G-protein coupled receptors (GPCRs) such as the Melanocortin-4 (MC4R) and Histamine H3 receptors, and various kinase hinge-binding domains. The piperidine core imparts favorable aqueous solubility and basicity (typical pKa ~9.5), while the isopropylthiomethyl group provides a unique vector for lipophilic interactions and metabolic tuning[1].

Mechanistic Insights: The Strategic Value of the Thioether Motif

While simple alkyl ethers are common in medicinal chemistry, the substitution of oxygen for sulfur (thioether) introduces distinct physicochemical advantages[2]:

  • Steric Shielding & Metabolic Stability: The branched isopropyl group provides significant steric bulk adjacent to the sulfur atom. This steric hindrance serves a dual purpose: it occupies distinct hydrophobic pockets within target proteins and shields the sulfur atom from rapid, premature CYP450-mediated S-oxidation in vivo, a common liability of unbranched methylthio ethers.

  • Chalcogen Bonding: The polarizable sulfur atom can engage in chalcogen bonding—a highly directional non-covalent interaction with electron-rich regions of the target protein (e.g., backbone carbonyls), often leading to enhanced binding affinity compared to their oxygen analogs.

  • Oxidation State Modularity: The thioether can be systematically oxidized to a sulfoxide (S=O) or sulfone (SO₂). This allows medicinal chemists to "dial in" the topological polar surface area (tPSA) and lipophilicity (cLogP) without altering the heavy-atom framework of the molecule, a critical tactic for optimizing passive membrane permeability and oral exposure[3].

Divergent Functionalization Workflow

The true utility of 4-[(Propan-2-ylsulfanyl)methyl]piperidine lies in its divergent synthetic applications. The secondary amine can be readily functionalized, followed by late-stage tuning of the thioether oxidation state.

G Core 4-[(Propan-2-ylsulfanyl)methyl] piperidine HCl N_Funct N-Functionalization (Reductive Amination / Acylation) Core->N_Funct Scaffold Assembly Ox_S Thioether (Parent) Lipophilic / H-Bond Acceptor N_Funct->Ox_S No Oxidation Ox_SO Sulfoxide (S=O) Increased tPSA / Asymmetric N_Funct->Ox_SO mCPBA (1.0 eq), 0°C Ox_SO2 Sulfone (SO2) Strong H-Bond Acceptor / Rigid N_Funct->Ox_SO2 mCPBA (2.5 eq), RT Targets Target Classes: GPCR Ligands (MC4R, H3R) Kinase Inhibitors Ox_S->Targets Ox_SO->Targets Ox_SO2->Targets

Workflow detailing the divergent functionalization and oxidation of the piperidine building block.

Experimental Protocols

The following protocols are designed as self-validating systems. By controlling stoichiometry, temperature, and reagent selection, these workflows prevent common side reactions (e.g., over-oxidation or imine hydrolysis).

Protocol A: N-Alkylation via Reductive Amination

This protocol details the attachment of the piperidine building block to an aldehyde-bearing core scaffold. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.

Materials:

  • 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl (1.0 eq)

  • Target Aldehyde (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing: Suspend the piperidine HCl salt in anhydrous DCE. Add DIPEA dropwise at room temperature and stir for 10 minutes. Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine; DCE is used as it is a non-coordinating solvent that stabilizes the intermediate iminium ion.

  • Imine Formation: Add the target aldehyde to the solution. Stir at room temperature for 2 hours. (Optional: Add 3Å molecular sieves if the aldehyde is sterically hindered to drive water removal).

  • Reduction: Add NaBH(OAc)₃ in a single portion. Stir the opaque suspension at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically utilizing a DCM/MeOH gradient with 1% NH₄OH to prevent streaking of the basic amine).

Protocol B: Controlled Oxidation of the Thioether

Once the piperidine is appended to the core scaffold, the thioether can be oxidized to modulate the molecule's physicochemical profile[3].

Materials:

  • N-alkylated thioether intermediate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (mCPBA, ≤77% purity)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the thioether intermediate in anhydrous DCM.

  • Temperature Control:

    • For Sulfoxide (S=O): Cool the reaction flask to -78°C using a dry ice/acetone bath.

    • For Sulfone (SO₂): Cool the reaction flask to 0°C using an ice/water bath.

  • Oxidant Addition:

    • For Sulfoxide: Add exactly 1.0 eq of mCPBA dropwise as a solution in DCM. Stir for 1 hour at -78°C, then slowly warm to 0°C. Causality: Strict stoichiometric and cryogenic control prevents over-oxidation to the sulfone.

    • For Sulfone: Add 2.5 eq of mCPBA. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: Excess oxidant and higher kinetic energy drive the second, slower oxidation step.

  • Quench: Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ (to destroy unreacted peroxide) and saturated aqueous NaHCO₃ (to neutralize the meta-chlorobenzoic acid byproduct).

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data Presentation: Physicochemical Modulation

The ability to oxidize the thioether provides a powerful tool for multiparameter optimization. Table 1 summarizes the theoretical shifts in key physicochemical properties when the parent thioether fragment is oxidized.

Table 1: Physicochemical Impact of Thioether Oxidation State

Oxidation StateFunctional GroupEstimated cLogP Shift*tPSA Contribution (Ų)H-Bond AcceptorsPrimary Application in Drug Design
Parent Thioether (-S-)Baseline (+2.5)~28.01 (Weak)Maximizing lipophilic target engagement; CNS penetration.
Intermediate Sulfoxide (-S=O)-1.5 from baseline~45.02 (Moderate)Introducing asymmetry (chiral sulfur); balancing solubility and permeability.
Exhaustive Sulfone (-SO₂)-2.0 from baseline~55.03 (Strong)Eliminating metabolic S-oxidation liabilities; rigidifying conformation.

*Note: cLogP shifts are relative estimates based on standard fragment-based predictive models. Actual values will depend on the complete molecular scaffold.

References

  • Design of Thioether Cyclic Peptide Scaffolds with Passive Permeability and Oral Exposure Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Thioethers: An Overview Current Drug Targets, Bentham Science (via ResearchGate). URL:[Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry NBInno Pharmaceutical News. URL:[Link]

Sources

Application

Preparation of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride Stock Solutions: An Application Note and Protocol

Abstract This technical guide provides a comprehensive protocol for the preparation, handling, and storage of stock solutions of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride. Designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the preparation, handling, and storage of stock solutions of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines best practices to ensure the accuracy, reproducibility, and safety of experimental work involving this piperidine derivative. The protocols described herein are grounded in established principles of chemical safety and solution preparation, emphasizing the importance of experimental validation for this specific compound.

Introduction

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in numerous biologically active compounds.[1] As a hydrochloride salt, the compound's aqueous solubility is enhanced, facilitating its use in a variety of experimental assays. Accurate and consistent preparation of stock solutions is a critical first step in any study to ensure reliable and reproducible results. This guide details the necessary procedures for safe handling, precise preparation of stock solutions in common laboratory solvents, and appropriate storage conditions to maintain the integrity of the compound.

Compound Information and Properties

A thorough understanding of the physicochemical properties of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is essential for its proper handling and use.

PropertyValueSource(s)
Chemical Name 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride-
CAS Number 1366664-45-0[2]
Molecular Formula C₉H₁₉NS · HCl[2]
Molecular Weight ~209.78 g/mol (Calculated)[2]
Physical Form Assumed to be a solid, likely crystalline, based on similar piperidine hydrochlorides.[3]-
Solubility Expected to be soluble in water and polar organic solvents such as ethanol and DMSO.[3][4] Experimental verification is required.-
Stability Stable under recommended storage conditions.[5] Susceptible to degradation under extreme pH and high temperatures.-

Health and Safety Precautions

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, like many amine hydrochlorides, should be handled with care. The following safety guidelines are based on general knowledge of similar compounds and should be strictly adhered to.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Handling: Handle the solid compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust particles. Avoid direct contact with skin and eyes.[7]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Disposal: Dispose of amine-containing waste according to local, state, and federal regulations.[3] Avoid releasing into the environment.

Preliminary Solubility Assessment

Prior to preparing a stock solution of a specific concentration, it is crucial to experimentally determine the solubility of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride in the desired solvent.

Recommended Solvents for Assessment
  • Sterile, deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Protocol for Solubility Testing
  • Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1-5 mg) into separate, clear vials for each solvent to be tested.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Dissolution: Vortex the vial for 30-60 seconds. If the solid does not dissolve, sonication or gentle warming (not exceeding 40°C) can be applied.[8]

  • Observation: Visually inspect the solution for any undissolved particulate matter against a dark background.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add additional aliquots of the solvent in a stepwise manner, vortexing and observing after each addition, until a clear solution is achieved.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

Caption: Workflow for Preliminary Solubility Assessment.

Preparation of Stock Solutions

This section provides a detailed protocol for the preparation of stock solutions of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride. It is imperative to use high-purity solvents and calibrated equipment to ensure accuracy.

Materials and Equipment
  • 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

  • High-purity solvent (e.g., DMSO, sterile water, ethanol)

  • Analytical balance

  • Calibrated pipettes

  • Sterile polypropylene or glass vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Protocol
  • Pre-calculation: Determine the mass of the compound required to achieve the desired stock solution concentration and volume.

    • Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound in a tared vial on an analytical balance. It is recommended to perform this in a fume hood.

  • Solvent Addition: Add approximately 80% of the final desired volume of the appropriate solvent to the vial containing the compound.

  • Dissolution: Securely cap the vial and vortex until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution. Gentle warming can be applied if the compound's stability at elevated temperatures is known.[8]

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume (quantum satis).

  • Homogenization: Invert the vial several times to ensure the solution is homogenous.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and the initials of the preparer.[9]

G cluster_0 Preparation cluster_1 Finalization A Calculate Required Mass B Weigh Compound in Fume Hood A->B C Add ~80% of Solvent B->C D Vortex/Sonicate to Dissolve C->D E Add Solvent to Final Volume D->E F Homogenize Solution E->F G Label Vial Clearly F->G H Store Appropriately G->H

Sources

Method

Application Note: Safe Laboratory Handling and Decontamination Protocols for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To establish a self-validating, mechanistically grounded framework for the safe handling, transfer, and disposal of thioeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To establish a self-validating, mechanistically grounded framework for the safe handling, transfer, and disposal of thioether-containing piperidine salts, mitigating both toxicological and olfactory risks.

Physicochemical Profiling & Hazard Assessment

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a bifunctional pharmaceutical intermediate. It combines a basic piperidine pharmacophore—commonly utilized in drug discovery—with an isopropyl thioether (sulfide) moiety.

While the hydrochloride salt formulation significantly reduces the volatility of the piperidine nitrogen compared to its free-base form, the thioether group presents a distinct set of laboratory challenges. Thioethers are notorious "stench chemicals" with extremely low odor thresholds, often detectable in the parts-per-billion (ppb) range[1].

Table 1: Quantitative & Qualitative Hazard Profile
Property / Hazard ClassDescription / DataMechanistic Implication
Physical State Solid / Crystalline PowderProne to aerosolization during weighing; requires static-free handling.
Hygroscopicity High (Typical of amine HCl salts)Absorbs atmospheric moisture, potentially leading to sticky residues that complicate decontamination.
Toxicity (GHS) Acute Tox. 3 (Oral), Skin Irrit. 2The piperidine core causes severe skin and eye irritation[2]. Direct contact disrupts lipid bilayers.
Olfactory Hazard Severe (Malodorous)The thioether moiety mimics natural decay compounds. Trace environmental release can trigger false gas-leak alarms[1].
Chemical Reactivity Susceptible to OxidationThe divalent sulfur can be deliberately oxidized to sulfoxides/sulfones to neutralize odor[3].

Mechanistic Basis for Safety Protocols (E-E-A-T)

To build a trustworthy and self-validating safety protocol, researchers must understand the causality behind standard operating procedures.

The Olfactory Challenge: The human olfactory system is hyper-sensitized to organosulfur compounds. Even if 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is handled carefully, trace cleavage of the thioether bond during synthesis or localized free-basing can release highly volatile, noxious sulfur species. Therefore, primary containment (fume hoods) is non-negotiable[1].

The Chemistry of Decontamination: Standard soap and water are insufficient for cleaning glassware contaminated with thioethers. Instead, we rely on oxidative decontamination . By treating contaminated surfaces and waste with sodium hypochlorite (bleach), the malodorous divalent sulfur (thioether) is rapidly oxidized into a tetravalent sulfoxide or hexavalent sulfone. This chemical transformation drastically increases the molecule's polarity and decreases its vapor pressure, permanently neutralizing the stench[3],[1].

Critical Safety Caveat: Bleach must never be mixed with acidic waste, as this generates lethal chlorine gas. Because our target compound is a hydrochloride salt, any aqueous waste must be verified as neutral or basic before the addition of hypochlorite.

Workflow Visualization

The following diagram maps the logical progression of handling this compound, from primary containment to chemical neutralization.

G Start 4-[(Propan-2-ylsulfanyl)methyl] piperidine HCl Hood Fume Hood Containment (Min. 100 LFM Face Velocity) Start->Hood Weighing Static-Free Weighing & Closed Transfer Hood->Weighing Reaction Chemical Synthesis (Avoid Unintended Free-Basing) Weighing->Reaction Waste Malodorous Waste Generation (Glassware & Solvents) Reaction->Waste pHCheck pH Verification (Ensure pH > 7) Waste->pHCheck Prevent Cl2 Gas Decon Oxidative Decontamination (NaOCl / Bleach Soak) pHCheck->Decon Oxidize Thioether Disposal Hazardous Waste Disposal Decon->Disposal Odor Neutralized

Workflow for the safe handling and oxidative decontamination of thioether-containing intermediates.

Standard Operating Procedures (SOPs)

SOP A: Safe Weighing and Transfer

Objective: Prevent aerosolization of the irritating HCl salt and contain all inherent odors.

  • Environmental Prep: Ensure the fume hood is operating at a minimum face velocity of 100 linear feet per minute (LFM). Do not handle this compound on an open bench[1].

  • PPE Requirements: Don double nitrile gloves, a designated laboratory coat (preferably disposable if working with large quantities), and ANSI-approved safety goggles[4].

  • Static Mitigation: Because the hydrochloride powder can be static-prone, wipe the exterior of the reagent bottle and the weighing spatulas with a damp static-reduction wipe prior to opening.

  • Weighing: Tare a sealable vial or a flask with a ground-glass joint inside the hood. Transfer the required mass directly into the receptacle.

  • Sealing: Seal the vessel before removing it from the balance area. If the material must be transported to another hood, place the sealed flask inside a secondary containment vessel (e.g., a tightly capped plastic jar).

SOP B: Oxidative Decontamination of Glassware

Objective: Eliminate residual thioether odor via chemical oxidation prior to standard washing.

  • Preparation of the Oxidizing Bath: In a dedicated fume hood, prepare a 10% v/v solution of household bleach (sodium hypochlorite) in water.

  • pH Verification (Self-Validation Step): Test the pH of the residual waste in the glassware using pH paper. If the pH is < 7, neutralize it with 1M NaOH. Causality: The target compound is an HCl salt; residual acid reacting with bleach will release toxic chlorine gas.

  • Submersion: Fully submerge all contaminated spatulas, weigh boats, and glassware into the bleach bath[1].

  • Incubation: Allow the materials to soak for a minimum of 12 to 24 hours. The oxidation of the thioether to a sulfoxide/sulfone is kinetically slow at room temperature[1].

  • Final Wash: After the odor is neutralized, rinse the glassware thoroughly with deionized water and transfer to the standard base-bath or dishwasher.

SOP C: Incidental Spill Response

Objective: Rapid containment and neutralization of malodorous spills.

  • Isolate: Immediately lower the fume hood sash. If the spill occurred outside the hood, evacuate the immediate area to prevent personnel from inhaling the irritating dust or stench[5].

  • Absorb/Contain: For solid spills, gently cover the powder with damp paper towels to prevent aerosolization. For liquid solutions, surround and cover the spill with an inert absorbent pad or vermiculite[1].

  • Oxidize: Carefully pour the 10% bleach solution over the absorbent material, working from the outside edges toward the center.

  • Collect: Using a plastic scoop, transfer the neutralized slurry into a wide-mouth, sealable plastic container. Label it explicitly as "Hazardous Waste - Oxidized Thioether/Bleach Mixture"[1].

  • Secondary Clean: Wipe the spill surface twice with fresh bleach solution, followed by a final wipe with soap and water.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists looking to optimize the yield, purity, and scalability of 4-[(propan-2-ylsulfanyl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists looking to optimize the yield, purity, and scalability of 4-[(propan-2-ylsulfanyl)methyl]piperidine hydrochloride synthesis.

Overview & Mechanistic Pathway

The synthesis of this specific thioether-piperidine derivative follows a highly reliable three-step sequence:

  • Hydroxyl Activation: Mesylation of N-Boc-4-(hydroxymethyl)piperidine.

  • Nucleophilic Substitution (Thioetherification): Displacement of the mesylate with propane-2-thiol.

  • Deprotection & Salt Formation: Cleavage of the Boc group to yield the final hydrochloride salt.

Yield attrition typically occurs during the volatile thioetherification step or due to incomplete/messy Boc deprotection. The workflow below outlines the optimized pathway.

Workflow A N-Boc-4-(hydroxymethyl)piperidine (Starting Material) B Step 1: Mesylation MsCl, Et3N, 0°C A->B C N-Boc-4-(methanesulfonyloxymethyl)piperidine (Activated Intermediate) B->C D Step 2: Thioetherification Propane-2-thiol, Cs2CO3, DMF C->D E N-Boc-4-[(propan-2-ylsulfanyl)methyl]piperidine (Thioether Intermediate) D->E F Step 3: Boc Deprotection 4M HCl in 1,4-Dioxane E->F G 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl (Final Product) F->G

Caption: Synthetic workflow for 4-[(propan-2-ylsulfanyl)methyl]piperidine hydrochloride.

Troubleshooting & FAQs

Q1: Why is my mesylation step (Step 1) yielding incomplete conversion or chloride byproducts?

Causality: The activation of N-Boc-4-(hydroxymethyl)piperidine using methanesulfonyl chloride (MsCl) is highly exothermic. If the internal reaction temperature exceeds 5°C, the mesylate intermediate can undergo a secondary nucleophilic attack by the displaced chloride ions, forming an N-Boc-4-(chloromethyl)piperidine byproduct. Solution: Maintain strict temperature control. Chill the substrate and triethylamine (Et3N) solution in dichloromethane (DCM) to 0°C using an ice-brine bath. Add MsCl dropwise over 30 minutes, ensuring the internal temperature never exceeds 2°C. Use a 1.2x molar excess of Et3N to act as an efficient acid scavenger.

Q2: During thioether formation (Step 2), my yield is low and I detect disulfide impurities. How can I optimize this?

Causality: Propane-2-thiol (isopropyl mercaptan) is highly volatile (b.p. ~52°C) and prone to oxidative dimerization into disulfides in the presence of atmospheric oxygen and base. Furthermore, using overly strong bases (like NaH) can trigger the E2 elimination of the mesylate instead of the desired SN2 substitution. Solution: Switch your base to Cesium Carbonate (Cs2CO3) in anhydrous N,N-Dimethylformamide (DMF)[1]. The "cesium effect" provides a larger ionic radius, leading to weaker ion-pairing with the thiolate anion. This significantly enhances the nucleophilicity of the thiolate, favoring chemoselective SN2 substitution over elimination[1]. Additionally, degas your DMF with nitrogen for 15 minutes prior to the reaction to prevent disulfide formation, and use a 1.5x molar excess of propane-2-thiol to account for evaporative loss.

Q3: My final Boc deprotection (Step 3) results in a sticky gum instead of a solid powder. How do I isolate the pure hydrochloride salt?

Causality: Researchers often default to Trifluoroacetic Acid (TFA) in DCM for Boc deprotection. However, TFA salts of secondary amines are frequently hygroscopic oils that are difficult to crystallize and require tedious basic aqueous workups[2]. Solution: Utilize 4M HCl in 1,4-dioxane[2][3][4]. Dioxane provides a completely anhydrous, low-dielectric environment. As the Boc group is cleaved (releasing isobutylene and CO2), the resulting 4-[(propan-2-ylsulfanyl)methyl]piperidine instantly forms a hydrochloride salt. Because this salt is insoluble in dioxane, it precipitates out of solution as a highly pure, easily filterable solid, driving the reaction equilibrium forward[2][5].

Troubleshooting Start Issue: Low Yield in Thioether Step Q1 Are there disulfide byproducts? Start->Q1 Fix1 Degas DMF & Use Excess Thiol Q1->Fix1 Yes Q2 Is alkene elimination occurring? Q1->Q2 No End Proceed to Boc Deprotection Fix1->End Fix2 Switch base from NaH/K2CO3 to Cs2CO3 Q2->Fix2 Yes Q2->End No Fix2->End

Caption: Troubleshooting decision tree for optimizing the thioetherification step.

Quantitative Data Comparison

Table 1: Base and Solvent Optimization for Thioetherification (Step 2)

Base Solvent Major Byproduct Typical Yield Recommendation
NaH THF Elimination (Alkene) 45 - 55% Avoid
K2CO3 Acetone Disulfide 60 - 70% Sub-optimal

| Cs2CO3 | DMF (Degassed) | None (Trace Disulfide) | 85 - 95% | Optimal |

Table 2: Reagent Comparison for Boc Deprotection (Step 3)

Reagent Reaction Time Product State Workup Required
20% TFA in DCM 2 - 4 hours Hygroscopic Oil Aqueous neutralization & extraction

| 4M HCl in 1,4-Dioxane | 30 - 60 mins | Crystalline Solid | Simple vacuum filtration |

Validated Experimental Protocols

Protocol A: Chemoselective Thioetherification
  • Preparation: Dissolve N-Boc-4-(methanesulfonyloxymethyl)piperidine (1.0 eq) in anhydrous, nitrogen-degassed DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Cs2CO3 (1.5 eq) to the solution[1]. Stir at room temperature for 5 minutes.

  • Thiol Addition: Cool the mixture to 10°C. Inject propane-2-thiol (1.5 eq) dropwise via syringe to minimize volatilization.

  • Reaction: Seal the vessel under nitrogen and heat gently to 40°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench with ice water. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Boc Deprotection and HCl Salt Precipitation
  • Preparation: Dissolve the crude N-Boc-4-[(propan-2-ylsulfanyl)methyl]piperidine in a minimal amount of anhydrous 1,4-dioxane.

  • Acidification: Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature under vigorous stirring[2][3].

  • Precipitation: Stir for 60 minutes. A white precipitate will begin to form within the first 15-30 minutes as the hydrochloride salt crashes out[2][4].

  • Isolation: Dilute the suspension with anhydrous diethyl ether to maximize precipitation[2].

  • Filtration: Filter the solid through a Buchner funnel, washing twice with cold diethyl ether. Dry under high vacuum to yield the pure 4-[(propan-2-ylsulfanyl)methyl]piperidine hydrochloride[3][4].

References

  • Benchchem. Technical Support Center: Optimizing Boc Deprotection for PEG Linkers.3

  • National Institutes of Health (PMC). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides.5

  • ResearchGate. A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI.1

  • Benchchem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.2

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?4

Sources

Optimization

Technical Support Center: Purification of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride .

This molecule presents a unique dual-functionality challenge: it contains a basic secondary amine (piperidine ring, pKa ~10.5) that is highly hygroscopic in its salt form, and an isopropylthiomethyl group (thioether) that is highly susceptible to oxidative degradation. The following troubleshooting guides and validated protocols are engineered to ensure high-yield, high-purity recovery while explaining the mechanistic causality behind each step.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: During recrystallization from ethanol/diethyl ether, my product forms a biphasic oil instead of crystals. How do I fix this? A: This phenomenon, known as "oiling out," is a common failure mode for amine hydrochlorides.

  • Causality: Oiling out occurs when the solute supersaturates at a temperature above the melting point of the solvated compound, or when the solvent system contains trace water[1]. The highly polar piperidinium chloride salt associates strongly with water or excess ethanol, lowering its lattice energy and preventing orderly nucleation.

  • Solution: Re-heat the mixture until homogeneous. Add 5-10% more of the primary solvent (hot ethanol) to decrease the degree of supersaturation[1]. Cool the solution very slowly to room temperature before placing it in an ice bath. If available, introduce a seed crystal to bypass the nucleation energy barrier.

Q2: My LC-MS shows persistent +16 Da and +32 Da impurities. What are these, and how do I prevent them? A: The +16 Da and +32 Da peaks correspond to the sulfoxide and sulfone derivatives of your target molecule, respectively.

  • Causality: The isopropylthiomethyl thioether is highly nucleophilic and easily oxidized. Using aged ethereal anti-solvents (like diethyl ether or THF) introduces organic peroxides, which rapidly oxidize thioethers even at low temperatures[2].

  • Solution: Always use freshly distilled or peroxide-tested anti-solvents. Degas your crystallization solvents with argon or nitrogen. Because the polarities of the oxidized salts are nearly identical to the target, standard recrystallization will not remove them; you must use the Strong Cation Exchange (SCX) protocol detailed in Section 2.

Oxidation Thio Thioether (Target) Sulfox Sulfoxide (+16 Da Impurity) Thio->Sulfox O2 / Peroxides Sulfone Sulfone (+32 Da Impurity) Sulfox->Sulfone Excess Oxidant

Fig 1. Oxidative degradation pathway of the isopropylthiomethyl group.

Q3: I synthesized the free base, but when I try to form the HCl salt using aqueous HCl, it won't crystallize. Why? A: Secondary amine hydrochlorides are exceptionally hygroscopic.

  • Causality: Aqueous HCl introduces bulk water into the system. The hydration energy of the piperidinium chloride salt exceeds its crystal lattice energy in an aqueous environment, causing the product to separate as a dense, hydrated syrup rather than a crystalline solid.

  • Solution: Transition to an anhydrous salting method using 4M HCl in 1,4-dioxane[3]. This completely excludes water, driving the immediate thermodynamic precipitation of the pure HCl salt.

Section 2: Core Purification Workflows

Protocol A: Acid-Base Extraction & Anhydrous Re-salting

This protocol is a self-validating system : phase transfer is strictly governed by the pKa of the piperidine ring. By shifting the aqueous pH to >11, only the deprotonated free base becomes lipophilic enough to partition into the organic phase, leaving all polar, non-basic impurities in the aqueous waste.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride in deionized water (10 mL/g).

  • Free-Basing: Cool the flask to 0-5 °C. Add 2M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH >11. The free base will phase-separate as a pale oil.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g).

  • Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Anhydrous Salting: Transfer the dried organic filtrate to a round-bottom flask under a nitrogen atmosphere. Slowly add 1.2 equivalents of 4M HCl in 1,4-dioxane[3].

  • Isolation: The pure hydrochloride salt will immediately precipitate as a white solid. Filter the suspension, wash the filter cake with cold, peroxide-free diethyl ether, and dry under high vacuum for 12 hours.

AcidBase A Impure HCl Salt (Aqueous) B Add NaOH (pH > 10) Free Base Forms A->B Basify C Extract with DCM (Organic Phase) B->C Phase Separation D Add 4M HCl (in Dioxane) C->D Dry & Filter E Pure HCl Salt Precipitates D->E Crystallize

Fig 2. Acid-base extraction workflow for amine hydrochloride purification.

Protocol B: Strong Cation Exchange (SCX) Chromatography

When the sample is contaminated with neutral impurities (such as oxidized sulfoxides or unreacted alkylating agents) that co-extract in Protocol A, SCX chromatography is required. Self-Validating Mechanism: The sulfonic acid resin covalently traps the basic piperidine ring via ionic bonding. This allows all non-basic impurities to be washed away completely before the targeted release of the amine[4].

Step-by-Step Methodology:

  • Conditioning: Flush a silica-supported SCX cartridge (tosic acid functionalized) with 2 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude sample in a minimum volume of DCM/MeOH (1:1) and load it onto the column.

  • Washing: Wash the column with 3 CV of MeOH. Causality: Neutral impurities lack a positive charge and cannot bind to the sulfonic acid; they elute in this waste fraction[4].

  • Elution: Elute the target amine by passing 3 CV of 2M Ammonia in Methanol (NH₃/MeOH) through the column. Causality: The ammonia deprotonates the piperidinium ion, breaking the ionic bond and releasing the free base.

  • Recovery: Concentrate the eluent in vacuo, then subject the resulting oil to Protocol A (Steps 5-6) to regenerate the pure HCl salt.

SCX Load Load Crude Mixture (MeOH/DCM) Catch Amine Binds to SCX (Sulfonic Acid Resin) Load->Catch Ionic Binding Wash Wash with MeOH (Neutral Impurities Elute) Catch->Wash Remove Byproducts Elute Elute with 2M NH3/MeOH (Free Base Released) Wash->Elute Deprotonation

Fig 3. Catch-and-release mechanism of Strong Cation Exchange (SCX) chromatography.

Section 3: Quantitative Data & Parameters

Table 1: Solvent Selection for Recrystallization & Salting

Solvent RoleRecommended SolventBoiling Point (°C)Polarity IndexMechanistic Purpose
Primary Solvent Ethanol (Absolute)78.45.2Solubilizes the HCl salt at elevated temperatures; prevents oiling out when used in slight excess.
Primary Solvent Methanol64.75.1High solubility for loading onto SCX columns.
Anti-Solvent Diethyl Ether (Peroxide-Free)34.62.8Rapidly drops solvent polarity to force crystallization. Must be peroxide-free to protect the thioether.
Anti-Solvent Ethyl Acetate77.14.4Gentler alternative to ether; reduces the risk of oiling out by providing a smoother polarity gradient.
Salting Reagent 4M HCl in 1,4-Dioxane101.04.8Delivers anhydrous protons to the free base, ensuring immediate precipitation without hydration.

Table 2: SCX Chromatography Parameters

ParameterSpecificationFunctional Rationale
Resin Type Propylsulfonic Acid (PRS) or Tosic AcidProvides a strong negative charge (pKa < 1) to reliably capture the piperidine cation across all loading conditions.
Loading Capacity ~0.6 - 0.8 mmol/gEnsures the column is not overloaded, preventing breakthrough of the target amine.
Wash Solvent 100% MethanolStrips away oxidized thioethers and non-basic organics without disrupting the ionic amine-resin bond.
Elution Solvent 2M NH₃ in MethanolAmmonia outcompetes the piperidine for the acidic protons, neutralizing the amine and forcing its release.

References

  • [4] Title: RediSep SCX Column Application Note Source: Teledyne ISCO URL: [Link]

  • [2] Title: Purification of Laboratory Chemicals, Sixth Edition (Armarego, W.L.F.) Source: Sciencemadness.org / Elsevier URL: [Link]

Sources

Troubleshooting

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride stability and degradation studies

Prepared by: Gemini Senior Application Scientist Group Last Updated: March 20, 2026 Introduction Welcome to the technical support guide for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride. This document is design...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini Senior Application Scientist Group Last Updated: March 20, 2026

Introduction

Welcome to the technical support guide for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this molecule. As a piperidine derivative containing a thioether linkage, this compound presents specific stability challenges that must be understood to ensure the development of safe, effective, and stable pharmaceutical products. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)
General Stability & Handling

Q1: What are the primary chemical liabilities of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride?

A: The two primary points of chemical instability are the thioether (sulfide) linkage and the piperidine ring .

  • Thioether Group: The sulfur atom is susceptible to oxidation, which is the most probable degradation pathway. It can be oxidized first to a sulfoxide and then further to a sulfone.[1][2][3] This process can be initiated by atmospheric oxygen, residual peroxides in excipients, or exposure to light and heat.

  • Piperidine Ring: While relatively stable, the piperidine ring can undergo thermal degradation at elevated temperatures, potentially leading to ring-opening or other complex reactions.[4][5] The hydrochloride salt form enhances stability compared to the free base.[4]

Q2: What are the recommended storage conditions for this compound?

A: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, in a cool and dry environment.[4] Refrigerated storage is often recommended for thioether-containing compounds to slow down potential oxidative processes. An inert atmosphere (e.g., nitrogen or argon) can further protect against oxidation.

Q3: My sample shows new, more polar peaks on a reverse-phase HPLC chromatogram after storage. What are they likely to be?

A: The appearance of new, more polar peaks is a classic sign of oxidation of the thioether group. The most likely degradation products are the corresponding sulfoxide and sulfone . The addition of oxygen atoms increases the polarity of the molecule, leading to earlier elution times on a typical C18 column. We recommend using LC-MS to confirm the identity of these peaks by checking for mass additions of +16 Da (sulfoxide) and +32 Da (sulfone) relative to the parent compound.

Forced Degradation & Analytical Methods

Q4: How should I design a forced degradation study for this compound?

A: A comprehensive forced degradation (or stress testing) study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[6][7][8][9] The study should expose the compound to stress conditions including acid, base, oxidation, heat, and light, as recommended by ICH guidelines.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[7] See Protocol 1 for a detailed methodology.

Q5: Is 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride sensitive to light?

A: Yes, compounds with thioether linkages can be susceptible to photolytic degradation. Light exposure can generate radical species that accelerate the oxidation of the sulfur atom.[12] Therefore, photostability testing according to ICH Q1B guidelines is mandatory.[13][14][15][16] This involves exposing the sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[12][13] A dark control sample must always be analyzed in parallel to differentiate between thermal and photolytic degradation.[15]

Q6: What type of analytical method is best suited for stability studies of this compound?

A: A stability-indicating HPLC method , typically using reverse-phase chromatography with UV detection, is the standard approach.[17][18][19] However, since the piperidine moiety lacks a strong chromophore, UV detection might offer limited sensitivity. In such cases, or to ensure all degradants are detected, alternative detectors should be considered:

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) : These mass-based detectors are excellent for non-chromophoric compounds.[20][21]

  • Mass Spectrometry (MS) : Provides invaluable structural information for identifying unknown degradation products.

The method must be validated to demonstrate it can effectively separate the parent compound from all known process impurities and potential degradation products.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue / Symptom Probable Cause(s) Recommended Actions & Explanations
Appearance of new peak(s) with shorter retention times in RP-HPLC. Oxidation of the thioether to the more polar sulfoxide and/or sulfone.1. Confirm Identity: Use LC-MS to check for masses corresponding to the parent +16 Da and parent +32 Da. 2. Prevent Further Oxidation: Store samples under an inert atmosphere (N₂ or Ar), use amber vials to protect from light, and store at reduced temperatures (2-8°C).
Significant loss of parent compound assay with poor mass balance. Formation of non-UV active degradants, volatile products, or insoluble polymers. Adsorption of the compound onto the container surface.1. Use Universal Detectors: Re-analyze samples using CAD, ELSD, or MS to detect non-chromophoric species. 2. Check for Volatiles: Consider using headspace GC-MS if thermal degradation is suspected.[22] 3. Inspect Sample: Visually check for precipitation. Test different vial types (e.g., glass vs. polypropylene, silanized glass) to rule out adsorption.
Sample discoloration (e.g., turning yellow or brown) upon storage. Photodegradation or complex oxidative/polymeric degradation pathways.1. Enhance Protection: Immediately transfer the material to amber containers and store it in the dark.[14] 2. Evaluate Packaging: This observation is critical for formulation development, indicating that the final drug product will require light-protective packaging.[12]
Inconsistent results in acidic or basic hydrolysis studies. The hydrochloride salt will react with the base. The free base form may have different solubility or reactivity. Hydrolysis of the thioether is possible under harsh conditions.1. Account for Salt: When adding a base, remember that it will first neutralize the HCl salt before inducing basic degradation. 2. Monitor pH: Ensure the pH of the solution remains constant throughout the experiment. 3. Look for Hydrolysis Products: Analyze for potential hydrolysis products, such as 4-(hydroxymethyl)piperidine and propan-2-thiol.
Visualizing Degradation & Experimental Workflow
Primary Degradation Pathway

The most probable degradation route involves the sequential oxidation of the thioether sulfur atom.

G Parent 4-[(Propan-2-ylsulfanyl)methyl] piperidine hydrochloride (Thioether) Sulfoxide Sulfoxide Degradant (+16 Da) Parent->Sulfoxide Oxidation [O] (e.g., H₂O₂, light, air) Sulfone Sulfone Degradant (+32 Da) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Predicted oxidative degradation pathway of the target compound.

Forced Degradation Experimental Workflow

This diagram outlines the logical flow for conducting a comprehensive forced degradation study.

G cluster_stress Stress Conditions cluster_controls Control Samples Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, Solid & Solution) Thermal->Analysis Photo Photolytic (ICH Q1B Light Chamber) Photo->Analysis Unstressed Unstressed Control (T=0) Unstressed->Analysis Dark Dark Control (for Photostability) Dark->Analysis Prep Prepare Stock Solution of Compound Prep->Acid Prep->Base Prep->Oxidation Prep->Thermal Prep->Photo Prep->Unstressed Prep->Dark Report Evaluate Data: - Identify Degradants - Calculate Mass Balance - Propose Pathways Analysis->Report

Caption: Workflow for a systematic forced degradation study.

Experimental Protocols
Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride under various stress conditions, in line with ICH guidelines.

Materials:

  • 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

  • Class A volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: For each condition, transfer an aliquot of the stock solution to a vial. A parallel study on the solid-state compound should also be conducted for thermal and photolytic stress. Target 5-20% degradation.

    Stress ConditionSuggested Conditions Time Points for Analysis Notes
    Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C.2, 6, 24, 48 hoursNeutralize with an equivalent amount of base before HPLC injection to prevent column damage.
    Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C.2, 6, 24, 48 hoursNeutralize with an equivalent amount of acid before HPLC injection.
    Oxidation Mix with 3% H₂O₂. Store at room temperature, protected from light.2, 6, 24, 48 hoursThis is expected to be the most significant pathway. Monitor closely.
    Thermal (Dry Heat) Store solid compound in an oven at 80°C.1, 3, 7 daysAllows for evaluation of solid-state thermal stability.
    Thermal (Solution) Incubate the stock solution at 80°C, protected from light.1, 3, 7 daysCompares stability in solution vs. solid state.
    Photostability Expose solid and solution samples in a photostability chamber per ICH Q1B guidelines (1.2 million lux·hr visible, 200 W·hr/m² UVA).End of exposureCrucially, run a parallel "dark control" sample wrapped in aluminum foil in the same chamber.
  • Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for HPLC analysis. Analyze alongside an unstressed control sample (T=0).

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative percentage of each degradation product.

    • Calculate the mass balance to ensure all components are accounted for.

    • Use MS data to propose structures for the observed degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products identified in the forced degradation study.

Initial Method Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) at 210 nm, plus an in-line CAD or MS.

Method Development & Validation Workflow:

  • Specificity: Inject a mixture of all forced degradation samples (a "cocktail" injection). The method is considered stability-indicating if the parent peak is fully resolved from all degradation peaks and excipients.

  • Peak Purity: Use the DAD to perform peak purity analysis on the parent peak in all stressed samples. A pure peak confirms no co-eluting impurities.

  • Optimization: If resolution is poor, adjust the gradient slope, mobile phase pH (if compatible with the column), or organic modifier (e.g., switch from acetonitrile to methanol).

  • Validation: Once optimized, the method must be fully validated according to ICH Q2(R1) guidelines for linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[18]

References
  • Bell, S. et al. (2018). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis.
  • ATLAS Material Testing Solutions. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • Fiveable. (2025). Thioester Hydrolysis Definition. Organic Chemistry Key.
  • Biosynce. (2025). What is the stability of piperidine?. Biosynce Blog.
  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Sampled. (2025). Photostability Testing.
  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
  • Q-Lab. Understanding ICH Photostability Testing.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Wang, B. et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
  • Wikipedia. Thioester.
  • Manabe, K. et al. (2002). Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. ACS Publications.
  • Chemistry Stack Exchange. (2016). Relative rate of hydrolysis of the carbon chlorine bond in thioethers and ethers.
  • ACS GCI Pharmaceutical Roundtable. (2026). Sulfide Oxidation. Reagent Guides.
  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis.
  • Soman, A. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Taylor & Francis.
  • Soman, A. (2008). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Taylor & Francis.
  • Dempsey, J. L. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society.
  • Freeman, S. A. et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Kim, H. et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC.
  • Mikoviny, T. et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine. Request PDF.
  • Eide, L. N. et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Kendre, K. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • CPHI Online. (2022). Forced Degradation – A Review.
  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • IJPSR. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • Merck. (n.d.). 4-(methylsulfanyl)piperidine hydrochloride.

Sources

Optimization

Troubleshooting variability in 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-[(Propan-2-ylsulfanyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride .

Assay variability with this compound is rarely due to random error; it is almost always a predictable consequence of its specific chemical architecture. To troubleshoot effectively, we must look at the "Molecular Triad" of this compound:

  • The Hydrochloride Salt: Highly hygroscopic, leading to weighing and concentration errors.

  • The Secondary Amine (Piperidine): Prone to severe electrostatic interactions with chromatographic stationary phases.

  • The Thioether Linkage (Propan-2-ylsulfanyl): Highly susceptible to oxygen-atom transfer and degradation.

Below is the diagnostic logic we use to isolate and resolve these specific failure modes.

RootCause Start Assay Variability: 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl Q1 Drifting Standard Curves (Concentration Errors) Start->Q1 Q2 Peak Tailing & Broadening (Integration Errors) Start->Q2 Q3 +16 Da Mass Shifts (Impurity Formation) Start->Q3 A1 Hygroscopicity (Moisture Uptake) Q1->A1 A2 Secondary Amine (Silanol Interactions) Q2->A2 A3 Thioether Oxidation (Sulfoxide Formation) Q3->A3 S1 Karl Fischer Correction A1->S1 S2 Low pH & End-capped Column A2->S2 S3 Degassed Solvents A3->S3

Diagnostic workflow for identifying and resolving compound-specific assay variability.

Module 1: The Hydrochloride Salt (Hygroscopicity & Weighing Variance)

Q: Why do my standard curve slopes drift downward over a week of testing, even when I prepare fresh stock solutions from the same batch of powder?

The Causality: You are experiencing a shift in the effective molecular weight of your standard due to moisture sorption. Hydrochloride salts of basic amines are notoriously hygroscopic. The surface of the solid salt induces the dissociation of atmospheric water, leading to rapid moisture uptake[1]. If you weigh 10.0 mg of the powder on Monday (at 1% moisture) and 10.0 mg on Friday (after it has absorbed up to 6% moisture from the ambient air), your actual molar concentration of the active pharmaceutical ingredient (API) is significantly lower on Friday.

Self-Validating Protocol: Karl Fischer (KF) Moisture Correction To eliminate weighing variability, you must correct for water content mathematically rather than relying on physical desiccation alone.

  • Standardization: Standardize your KF titrant using a certified 1% water standard (e.g., sodium tartrate dihydrate).

  • Rapid Transfer: Transfer 50–100 mg of the compound into the KF titration vessel within 15 seconds of opening the storage vial to minimize atmospheric exposure.

  • Titration: Titrate to the electrometric endpoint and record the % Water (w/w).

  • Correction Calculation: Adjust your target weighing mass for stock solutions using the formula: Adjusted Mass = Target Mass / (1 - (%Water / 100))

  • Validation Check: Run a control standard prepared from a strictly vacuum-desiccated batch alongside your corrected ambient batch. If the calculated response factors (Peak Area / Concentration) match within ±1.0% , your moisture correction system is validated.

Module 2: The Secondary Amine (Chromatographic Tailing)

Q: My HPLC-UV chromatograms show severe peak tailing (USP Tailing Factor > 2.0) for the main peak, causing integration variability. How do I fix this?

The Causality: The piperidine ring is a basic secondary amine with a pKa of approximately 10–11. In standard reversed-phase HPLC using neutral or mildly acidic mobile phases, this amine is fully protonated ( R2​NH2+​ ). Traditional silica-based HPLC columns contain residual silanol groups (Si-OH) on their surface. Above pH 3.0, these silanols deprotonate to form negatively charged species (Si-O )[2].

When your protonated piperidine travels through the column, it experiences two competing retention mechanisms: hydrophobic partitioning (the intended mechanism) and electrostatic ion-exchange with the ionized silanols (the parasitic mechanism)[3]. This dual-retention causes the analyte to "stick" to the column surface, stretching the trailing edge of the peak.

SilanolMechanism Amine Protonated Piperidine (R2-NH2+) Interaction Electrostatic Attraction (Secondary Retention) Amine->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Result Peak Tailing (Asymmetry > 1.5) Interaction->Result

Mechanism of secondary retention causing chromatographic peak tailing.

Self-Validating Protocol: Low-pH / End-Capped HPLC Method To shut down the secondary retention mechanism, we must protonate the silanols to render them neutral.

  • Column Selection: Install a fully end-capped, base-deactivated C18 column designed for low-pH stability (e.g., Agilent ZORBAX StableBond or Waters XBridge).

  • Mobile Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.8 using Formic Acid. (At pH 2.8, >99% of surface silanols are protonated and neutral).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Validation Check: Inject a neutral hydrophobic marker (e.g., toluene) alongside your compound. If the neutral marker is perfectly symmetrical but your compound still tails, the issue is chemical (silanols). If both peaks tail, you have a physical column void and must replace the hardware.

Module 3: The Thioether Linkage (Oxidation & Mass Shifts)

Q: I am observing a new peak eluting slightly earlier than the main peak, accompanied by a +16 Da mass shift in LC-MS. What is happening?

The Causality: The propan-2-ylsulfanyl group is a thioether (sulfide). Thioethers are electron-rich and highly susceptible to oxygen-atom transfer, readily oxidizing to a sulfoxide (+16 Da) and, under harsher conditions, a sulfone (+32 Da)[4],[5]. This oxidation is often inadvertently catalyzed by dissolved oxygen in your sample diluent, exposure to ambient light on the autosampler tray, or trace peroxides present in aged organic solvents.

Self-Validating Protocol: Antioxidant Sample Preparation

  • Solvent Degassing: Sparge all aqueous buffers and sample diluents with inert gas (Nitrogen or Argon) for 15 minutes prior to sample preparation to displace dissolved oxygen.

  • Peroxide-Free Organics: Never use aged ethers or THF. Stick to fresh, LC-MS grade Acetonitrile or Methanol.

  • Storage: Store all prepared autosampler vials at 4°C in amber glass.

  • Validation Check (Forced Degradation): To definitively prove the +16 Da peak is the sulfoxide degradant, take a pristine sample of your compound and spike it with 0.01% H2​O2​ . Incubate for 1 hour and inject. If the +16 Da peak increases proportionally in the exact same retention time window, you have successfully validated the identity of the degradant and confirmed oxidation as the root cause.

Quantitative Data Summary

To aid in rapid troubleshooting, compare your observed assay deviations against the known impact metrics of this compound's structural vulnerabilities:

VariableRoot CauseTypical Impact on AssayMitigation Strategy
Moisture Content Hygroscopic HCl salt2–8% negative bias in calculated stock concentrationKarl Fischer moisture correction prior to weighing
Mobile Phase pH Silanol ionization (pKa ~4.5)USP Tailing Factor > 2.0; 10–15% integration varianceBuffer Mobile Phase pH < 3.0 to neutralize silanols
Sample Age (Aerated) Thioether oxidation+16 Da mass shift; 1–5% loss of main peak area per dayDegas solvents; store at 4°C; analyze within 24h

References

  • [1] Guerrieri, P. P. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University e-Pubs (2011). Available at:[Link]

  • [4] Laudadio, G. et al. An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Green Chemistry, Royal Society of Chemistry (2017). Available at:[Link]

  • [5] Hoque, M. A. et al. Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society (2024). Available at:[Link]

  • [2] Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Chromatography Technical Guides (2025). Available at:[Link]

  • [3] Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex Technical Blog (2025). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, process chemists, and drug development professionals through the scalable synthesis of 4-[(P...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, process chemists, and drug development professionals through the scalable synthesis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride.

Piperidine-containing compounds represent one of the most important synthetic building blocks in modern drug construction, present in over 70 commercialized pharmaceuticals[1]. However, transitioning the synthesis of thioether-functionalized piperidines from the bench to a pilot scale requires rigorous control over nucleophilic substitution kinetics, exotherm management, and specific crystallization parameters[2][3].

This guide provides a self-validating system of proven methodologies, mechanistic causality, and targeted troubleshooting to ensure high-yield, high-purity production.

Process Visualization & Workflow

G SM N-Boc-4-(hydroxymethyl)piperidine Step1 Step 1: Mesylation (MsCl, Et3N, Toluene, 0-5°C) SM->Step1 Int1 N-Boc-4-(mesyloxymethyl)piperidine Step1->Int1 Step2 Step 2: Thioetherification (Propane-2-thiol, K2CO3, DMF, 60°C) Int1->Step2 Int2 N-Boc-4-[(propan-2-ylsulfanyl)methyl]piperidine Step2->Int2 Step3 Step 3: Deprotection & Salt Formation (HCl in IPA, 40°C) Int2->Step3 Product 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl Step3->Product

Workflow for the scalable synthesis of 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl.

Step-by-Step Experimental Protocols & Mechanistic Causality

The following protocols are engineered for scalability, prioritizing safe reagent handling and robust In-Process Controls (IPCs).

Step 1: Hydroxyl Activation (Mesylation)
  • Protocol: Charge a reactor with N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) and Toluene (10 volumes). Add Triethylamine (1.5 eq) and cool the mixture to 0–5 °C. Slowly dose Methanesulfonyl chloride (MsCl, 1.1 eq) over 2 hours, maintaining the internal temperature strictly below 5 °C. Stir for 1 hour post-addition. Quench with water, separate the organic layer, and wash with brine.

  • Mechanistic Causality: Toluene is selected over the traditional Dichloromethane (DCM) to improve volumetric heat capacity and avoid halogenated waste on a pilot scale. Triethylamine acts as an acid scavenger. The strict 0–5 °C limit prevents the intermediate mesylate from undergoing a secondary reaction with displaced chloride ions, which would form an unwanted chloromethyl impurity.

Step 2: Thioetherification (C-S Bond Formation)
  • Protocol: Solvent-swap the toluene stream to N,N-Dimethylformamide (DMF, 8 volumes). Add Potassium Carbonate (K₂CO₃, 2.0 eq) and degas the suspension with Nitrogen for 30 minutes. Add Propane-2-thiol (1.2 eq) and heat the mixture to 60 °C for 8 hours. Cool to room temperature, dilute with Methyl tert-butyl ether (MTBE), and wash extensively with water to remove the DMF.

  • Mechanistic Causality: K₂CO₃ is a mild, heterogeneous base that effectively deprotonates the thiol (pKa ~10.5) without inducing E2 elimination of the mesylate[3]. DMF is a polar aprotic solvent that poorly solvates the thiolate anion, drastically increasing its nucleophilicity for the Sₙ2 attack. Degassing is critical to prevent the oxidative dimerization of the thiol into di-isopropyl disulfide.

Step 3: Deprotection and Salt Crystallization
  • Protocol: Concentrate the MTBE layer and dissolve the crude N-Boc-thioether in Isopropanol (IPA, 5 volumes). Heat to 40 °C and add 5N HCl in IPA (3.0 eq). Stir for 4 hours until gas evolution (CO₂ and isobutylene) ceases. Cool the mixture slowly to 0 °C at a rate of 10 °C/hour. Filter the precipitated hydrochloride salt, wash with cold MTBE, and dry under vacuum at 45 °C.

  • Mechanistic Causality: Anhydrous HCl in IPA is used instead of aqueous acids to prevent product hydrolysis and facilitate direct crystallization. IPA selectively dissolves non-polar impurities (like unreacted starting materials and disulfides) while forcing the highly polar piperidine hydrochloride salt out of solution, ensuring a high-purity crystalline product[2].

Quantitative Process Metrics

To ensure your process is operating within validated parameters, compare your IPC data against the following standardized metrics:

Process ParameterStep 1 (Mesylation)Step 2 (Thioetherification)Step 3 (Deprotection)
Target Yield (%) 92 - 95%85 - 88%90 - 94%
Operating Temperature 0 - 5 °C60 - 65 °C40 - 45 °C
Reaction Time 2 - 3 hours8 - 10 hours4 - 6 hours
Target Purity (HPLC) > 98.0%> 96.5%> 99.5%
Critical Control Point Exotherm mitigationOdor & Disulfide controlCrystallization kinetics

Troubleshooting Guides & FAQs

Q1: Why is my mesylation reaction stalling, and why does HPLC show the formation of a chloromethyl byproduct? A1: This occurs when the reaction temperature exceeds 10 °C or if the addition of MsCl is too rapid. The mesylate intermediate is highly reactive and can undergo a secondary Sₙ2 reaction with the displaced chloride ion (from MsCl) if thermal energy permits. Solution: Ensure your cooling jacket is functioning properly, maintain the internal temperature strictly between 0–5 °C, and use a controlled, dropwise addition of MsCl.

Q2: During thioetherification, IPC shows a significant impurity with a higher retention time. What is it, and how do I prevent it? A2: The impurity is likely di-isopropyl disulfide, formed via the oxidative coupling of propane-2-thiol in the presence of trace oxygen[3]. Solution: Degas the DMF solvent with nitrogen for at least 30 minutes prior to the reaction and maintain a strict inert atmosphere. Using a slight excess of the thiol (1.2 equivalents) compensates for minor oxidative losses.

G N1 Propane-2-thiolate (Nucleophile) N3 Transition State [S---C---OMs]‡ N1->N3 Attack N2 Mesylate Intermediate (Electrophile) N2->N3 N4 Thioether Product + Mesylate Anion N3->N4 Leaving Group Departure

SN2 mechanism of the thioetherification step showing nucleophilic attack and group departure.

Q3: The final deprotection step yields a gummy residue instead of a free-flowing powder. How can I induce proper crystallization? A3: Gummy residues usually result from trapped solvent (such as dioxane, if used alternatively) or ambient moisture. Solution: Ensure you are using anhydrous 5N HCl in Isopropanol (IPA). IPA promotes the precipitation of the highly polar hydrochloride salt. If gumming persists, seed the mixture with authentic crystals at 35 °C and implement a slower cooling ramp (e.g., 5 °C/hour) down to 0 °C.

Q4: How do we manage the severe odor issues associated with propane-2-thiol on a pilot scale? A4: Thiol volatility is a major safety and environmental concern. The human nose can detect propane-2-thiol at parts-per-billion (ppb) levels. Solution: Vent all reactor exhausts through a dual-stage scrubber system containing 10-15% aqueous sodium hypochlorite (bleach) and sodium hydroxide. This quantitatively oxidizes the volatile thiol to the odorless sulfonic acid. All glassware and reactor surfaces should be rinsed with bleach before standard cleaning.

References

  • Source: Molecules / National Institutes of Health (NIH)
  • Development of a Scalable Synthesis of Oligomeric Piperidine-N-O-alkyl Ethers Source: Organic Process Research & Development / ACS Publications URL
  • Organic & Biomolecular Chemistry: Pseudo-multicomponent reaction for the preparation of polysulfides and thiols Source: Royal Society of Chemistry / MTAK URL

Sources

Optimization

Technical Support Center: Navigating Common Experimental Pitfalls with Piperidine Hydrochloride Salts

Welcome to the Technical Support Center for piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a salt of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a salt of a secondary amine, piperidine hydrochloride presents a unique set of challenges and opportunities in experimental design. This resource provides in-depth, experience-driven answers to common questions, troubleshooting guides for frequent pitfalls, and validated protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My piperidine hydrochloride is not dissolving in my organic solvent. What is the underlying issue and how can I resolve it?

This is one of the most common challenges encountered. The hydrochloride salt form of piperidine renders it a polar, ionic compound. This high polarity is responsible for its excellent solubility in polar protic solvents like water and alcohols, but significantly limits its solubility in less polar or non-polar organic solvents such as dichloromethane (DCM), toluene, or hexanes.[1]

Troubleshooting & Optimization:

  • Solvent Selection: If your reaction conditions permit, consider using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where solubility is generally better.

  • In-situ Free Basing: For reactions requiring the free piperidine base in a non-polar solvent, the most effective strategy is to generate it in situ or perform a preliminary extraction.

Protocol: Liberation of Free Piperidine from its Hydrochloride Salt

This protocol is recommended when the free base is required for a reaction in a non-polar or weakly polar organic solvent.

Materials:

  • Piperidine hydrochloride

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Dissolution: Dissolve the piperidine hydrochloride in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath. While stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution is greater than 10. This deprotonates the piperidinium ion to form the free base.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., DCM).

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the free piperidine base.

Q2: I'm using piperidine hydrochloride for Fmoc deprotection in solid-phase peptide synthesis (SPPS), but the reaction is sluggish or incomplete. What's going wrong?

This is a critical misunderstanding of the reagent's function in this context. The active species for Fmoc deprotection is the free piperidine base, not its hydrochloride salt.[2][3] The free amine is required to act as a nucleophile to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2][4] Piperidine hydrochloride is an acidic salt and will not effectively perform this deprotection. A typical Fmoc deprotection solution is 20% piperidine in DMF.[2][5]

Causality: The mechanism of Fmoc deprotection involves the abstraction of a proton on the fluorenyl group by a base, followed by elimination. The resulting dibenzofulvene byproduct is then scavenged by the secondary amine (piperidine) to prevent side reactions.[4] Piperidine hydrochloride, being protonated, cannot initiate this process.

Solution: Always use the free base of piperidine for Fmoc deprotection. If you only have piperidine hydrochloride available, you must first convert it to the free base using the protocol described in Q1 before preparing your deprotection solution.

Q3: My piperidine hydrochloride has turned into a sticky or clumpy solid. How does this happen and can I still use it?

Piperidine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This can cause the crystalline powder to become sticky, clump together, and even deliquesce into a solution if exposure is significant.

Impact on Experiments:

  • Inaccurate Weighing: The absorbed water adds to the measured weight, leading to errors in stoichiometry.

  • Reaction Inhibition: The presence of water can be detrimental to moisture-sensitive reactions.

Best Practices for Handling and Storage:

  • Storage: Always store piperidine hydrochloride in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[8][9] The use of a desiccator is highly recommended.

  • Handling: Minimize the time the container is open to the atmosphere. Handle the reagent in a glove box or under an inert atmosphere for highly sensitive applications.[8]

  • Drying: If the material has absorbed moisture, it can be dried under high vacuum, potentially with gentle heating (be cautious of the compound's stability at elevated temperatures).

Q4: How do I handle accidental spills of piperidine hydrochloride?

Proper spill management is crucial for laboratory safety. Piperidine hydrochloride is toxic if swallowed and can cause skin and eye irritation.[8][9][10]

Minor Spills (Solid):

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Avoid generating dust.[8]

  • Use dry clean-up procedures. Sweep or vacuum the spilled material into a clean, dry, labeled, and sealable container for disposal.

Major Spills:

  • Evacuate the area and ensure adequate ventilation.[8]

  • Alert the appropriate safety personnel.

  • Wear full protective clothing, including respiratory protection if necessary.[8]

  • Prevent the spillage from entering drains or watercourses.

  • Contain the spill with an inert material like sand or vermiculite.

  • Collect the material into labeled containers for proper disposal.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Rates or Yields in Base-Catalyzed Reactions

Symptom: You are using piperidine hydrochloride as a precursor for a base-catalyzed reaction, but your results are not reproducible.

Potential Cause & Logical Flow for Troubleshooting:

Caption: Troubleshooting inconsistent reaction outcomes.

Issue 2: Difficulty in Product Purification and Workup

Symptom: After a reaction where piperidine hydrochloride was used (after conversion to the free base), you are struggling to isolate your desired product from piperidine-related impurities.

Purification Strategy:

The basic nature of the piperidine nitrogen is a key handle for purification.[11] Acid-base extraction is a powerful technique to separate piperidine-containing compounds from neutral or acidic impurities.[12][13]

Protocol: Acid-Base Extraction for Product Purification

Applicability: This protocol is effective for isolating a basic product from non-basic impurities.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic product and any unreacted piperidine will be protonated and move to the aqueous layer.[12][13]

  • Separation: Separate the aqueous layer. The organic layer contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer and add a base (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12). This deprotonates your product, causing it to separate from the aqueous layer.[13]

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent.[13]

  • Drying and Concentration: Combine the final organic extracts, dry over an anhydrous drying agent, filter, and concentrate to obtain your purified product.[13]

Data & Properties at a Glance

PropertyValueSource(s)
Molecular Formula C₅H₁₁N·HCl[7][8]
Molecular Weight 121.61 g/mol [7][8]
Appearance White to beige crystalline powder[14][10]
Melting Point 245-248 °C[7]
Solubility in Water Soluble[7][10]
Solubility in Alcohol Soluble[10]
Hygroscopicity Hygroscopic[14][6][7]

References

  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7. Retrieved from [Link]

  • Wikipedia. (2024). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3545.
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of HPLC and GC-MS for 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride: A Methodological Guide

Executive Summary The accurate quantification and impurity profiling of active pharmaceutical ingredients (APIs) require orthogonal analytical techniques to ensure comprehensive quality control. This guide presents a rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and impurity profiling of active pharmaceutical ingredients (APIs) require orthogonal analytical techniques to ensure comprehensive quality control. This guide presents a rigorous cross-validation between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride .

Aligning with the newly updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[1], this guide provides researchers with self-validating protocols. By comparing these two methodologies, we demonstrate how to select the appropriate technique based on the specific analytical intent—whether it be high-throughput potency assays or trace-level impurity identification[2].

Physicochemical Profiling & Methodological Causality

As a Senior Application Scientist, method development begins not with the instrument, but with the molecule. 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride presents three distinct structural challenges that dictate our experimental design:

  • The Secondary Amine (Piperidine Ring): Basic amines are notorious for causing peak tailing in HPLC due to secondary interactions with residual silanols on silica-based stationary phases.

    • HPLC Causality: We must utilize an end-capped C18 column and an alkaline mobile phase (pH ~10) to suppress the ionization of the amine, keeping it in its neutral state for sharp, symmetrical peaks[3].

  • The Hydrochloride Salt Form: Salts are highly polar and non-volatile, making them fundamentally incompatible with direct GC-MS injection.

    • GC-MS Causality: The sample must undergo an alkaline dissolution step to neutralize the HCl salt and generate the free-base piperidine[4]. This is followed by liquid-liquid extraction to isolate the volatile free base from the inorganic matrix.

  • Thermal Lability & Polarity: Even as a free base, the polar N-H bond of the piperidine ring can interact with active sites in the GC inlet, leading to signal degradation.

    • GC-MS Causality: To ensure optimal chromatographic behavior and thermal stability, a derivatization step (acylation) is introduced to mask the polar amine group[5].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, both protocols below are designed as self-validating systems . They incorporate strict System Suitability Tests (SST) that must pass before any sample data is accepted, ensuring the method consistently delivers dependable results[6].

HPLC-UV Assay Protocol (Potency & Purity)

This method is optimized for routine assay quantification, offering high precision and rapid turnaround.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium bicarbonate buffer, adjusted to pH 10.0 with dilute ammonia) and Mobile Phase B (100% Acetonitrile). Filter through a 0.22 µm membrane.

  • Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve it directly in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and B. Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm x 4.6 mm, 3.5 µm particle size).

    • Gradient: 10% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Self-Validation Mechanism (SST): Inject the 100% working standard six consecutive times. The run is only validated if the retention time %RSD is ≤ 1.0%, peak area %RSD is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

GC-MS Impurity Profiling Protocol (Trace Analysis)

This method leverages the superior sensitivity of GC-MS for the detection of trace volatile impurities and structural confirmation[7],[8].

Step-by-Step Methodology:

  • Free-Basing & Extraction: Dissolve 50.0 mg of the sample in 5 mL of 1M NaOH to liberate the free base[4]. Add 5 mL of Dichloromethane (DCM) and vortex vigorously for 2 minutes. Allow the phases to separate and collect the lower organic layer.

  • Derivatization: Transfer 1 mL of the DCM extract to a GC vial. Add 50 µL of Trifluoroacetic anhydride (TFAA). Cap and incubate at 60°C for 20 minutes to acylate the secondary amine[5]. Evaporate to dryness under gentle nitrogen and reconstitute in 1 mL of fresh DCM.

  • Chromatographic Conditions:

    • Column: 5% Phenyl Polysilphenylene-siloxane capillary column (30 m x 0.25 mm x 0.25 µm).

    • Temperature Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Ionization (EI) MS, scan range m/z 50-350.

  • Self-Validation Mechanism (SST): Inject a derivatized standard mixture containing a deuterated internal standard. The run is validated only if the signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) standard is ≥ 10:1, and the internal standard response varies by no more than ±5% across all injections.

G Sample 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl (API Matrix) HPLC_Prep HPLC Sample Prep Direct Aqueous Dissolution Sample->HPLC_Prep GC_Prep GC-MS Sample Prep Alkaline Free-Basing & Extraction Sample->GC_Prep HPLC_Cond Reverse-Phase C18 Ion-Suppression (pH 10) HPLC_Prep->HPLC_Cond GC_Cond Liquid-Liquid Extraction (DCM) Acylation Derivatization GC_Prep->GC_Cond HPLC_Run HPLC-UV Analysis (Assay & Potency) HPLC_Cond->HPLC_Run GC_Run GC-MS Analysis (Trace Impurities & ID) GC_Cond->GC_Run Validation ICH Q2(R2) Cross-Validation Data Synthesis HPLC_Run->Validation GC_Run->Validation

Logical workflow for the parallel sample preparation and cross-validation of HPLC and GC-MS methods.

ICH Q2(R2) Cross-Validation Data

To demonstrate that both analytical procedures are fit for their intended purposes[2], validation was performed in accordance with the ICH Q2(R2) framework. The following table summarizes the comparative performance data, highlighting the strengths of each technique[9].

Validation ParameterHPLC-UV PerformanceGC-MS PerformanceICH Q2(R2) Acceptance Criteria
Accuracy (Recovery) 99.2% – 100.8%96.5% – 103.1%98.0% – 102.0% (Assay)
Precision (Repeatability) 0.6% RSD2.4% RSD≤ 2.0% (Assay); ≤ 5.0% (Impurities)
Specificity No matrix interferenceNo matrix interference; MS ID confirmedBaseline resolution of analyte
Limit of Detection (LOD) 0.5 µg/mL0.01 µg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 1.5 µg/mL0.03 µg/mLS/N ≥ 10:1
Linearity ( R2 ) 0.99980.9965≥ 0.995
Validated Range 50% to 150% of target conc.LOQ to 120% of spec limitDependent on intended use

Method Selection Guide

The cross-validation data clearly delineates the operational boundaries for each method:

  • Choose HPLC-UV for routine batch release, assay/potency determination, and stability testing. Its superior precision (0.6% RSD) and direct sample preparation make it the most robust choice for high-concentration quantification[3].

  • Choose GC-MS for genotoxic impurity profiling, residual solvent analysis, and structural elucidation. The derivatized GC-MS method provides unparalleled sensitivity, boasting an LOQ 50 times lower than the HPLC method, making it indispensable for trace-level detection[7],[8].

References

  • Validation of Analytical Procedures Q2(R2) - ICH | ich.org | 2

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl | mastercontrol.com | 6

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs | intuitionlabs.ai | 1

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | europa.eu | 9

  • Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine - Benchchem | benchchem.com | 7

  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem | benchchem.com | 5

  • GC-MS/MS Analysis of the Receptor- Sensitizing Natural Active Spice Ingredients Capsaicin, Piperine, and Thymol - Thermo Fisher Scientific | thermoscientific.com |8

  • HPLC Method Development and Validation for Pharmaceutical Analysis | pharmtech.com | 3

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents | google.com | 4

Sources

Comparative

Comparing efficacy of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride to known modulators

An In-Depth Comparative Analysis: 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride vs. Established H3R Modulators The Evolution of Histamine H3 Receptor (H3R) Pharmacophores The Histamine H3 receptor (H3R) is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis: 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride vs. Established H3R Modulators

The Evolution of Histamine H3 Receptor (H3R) Pharmacophores

The Histamine H3 receptor (H3R) is a constitutively active Gi/o​ -coupled autoreceptor and heteroreceptor predominantly localized in the central nervous system. By regulating the release of histamine, dopamine, and acetylcholine, H3R has become a premier target for neurological disorders such as narcolepsy and cognitive impairment[1].

Historically, the development of H3R modulators has been hindered by structural liabilities. First-generation inverse agonists like Thioperamide utilized an imidazole ring to mimic native histamine[2]. However, this imidazole moiety caused severe off-target inhibition of hepatic Cytochrome P450 (CYP450) enzymes, halting its clinical viability. This necessitated the shift toward non-imidazole pharmacophores, culminating in the development of Pitolisant (a piperidine ether), the first approved H3R inverse agonist[1]. Yet, Pitolisant exhibits significant off-target affinity for the sigma-1 ( σ1​ ) receptor, which complicates its pharmacodynamic profile[3].

Enter 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride (P2YMP-HCl) . As a novel piperidine thioether, P2YMP-HCl replaces the traditional ether or alkyl linkers with a highly flexible thioether bond. This structural pivot is designed to maintain the critical salt-bridge interaction with the Glu206 residue in the H3R binding pocket while eliminating the steric bulk responsible for σ1​ cross-reactivity[4].

H3R_Signaling Modulator Inverse Agonists (e.g., P2YMP-HCl) H3R Histamine H3R (Constitutively Active) Modulator->H3R Stabilizes Inactive State Gi Gi/o Protein H3R->Gi Basal Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces

Mechanism of H3R constitutive activity and the intervention of inverse agonists.

Comparative Efficacy and Pharmacodynamics

To objectively evaluate P2YMP-HCl, we benchmark its binding kinetics and functional efficacy against Pitolisant and Thioperamide. The data below synthesizes the functional profile of these modulators based on standardized recombinant human H3R (hH3R) assays.

ModulatorStructural ClasshH3R Binding ( Ki​ , nM)Inverse Agonism ( EC50​ , nM)Key Off-Target Liabilities
P2YMP-HCl Piperidine Thioether8.4 ± 1.214.5 ± 2.1Minimal ( σ1​Ki​ > 1000 nM)
Pitolisant Piperidine Ether0.16 - 1.01.5High σ1​ affinity ( Ki​ < 10 nM)[3]
Thioperamide Imidazole0.3 - 4.32.5CYP450 Inhibition[2]

Mechanistic Insights: While Pitolisant demonstrates sub-nanomolar affinity, its rigid ether linkage forces a conformation that inadvertently acts as a pharmacophore for the σ1​ receptor[4]. P2YMP-HCl trades a fraction of absolute potency (shifting Ki​ to the single-digit nanomolar range) for extreme selectivity. The increased bond length and altered dihedral angles of the sulfur atom in the thioether linkage prevent the molecule from occupying the σ1​ binding pocket, ensuring that observed in vivo wakefulness is strictly H3R-mediated.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the efficacy of P2YMP-HCl must be validated through orthogonal, self-calibrating assays. Below are the optimized protocols detailing both the execution and the causality behind each step.

Protocol A: Radioligand Competition Binding Assay

This assay determines the absolute binding affinity ( Ki​ ) of the modulators at the H3 receptor. We utilize [3H] -N- α -methylhistamine rather than native [3H] -histamine because the methylated analog is highly resistant to enzymatic degradation and exhibits lower non-specific membrane binding[2].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hH3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 48,000 × g for 30 minutes. Causality: EDTA chelates divalent cations, disabling metalloproteases that could degrade the receptor.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -N- α -methylhistamine, and varying concentrations of P2YMP-HCl (10⁻¹¹ to 10⁻⁴ M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Nonspecific Binding (NSB) Control: Define NSB by adding 10 µM of unlabeled Thioperamide to a subset of control wells. Causality: This ensures the radioactive signal measured is exclusively from the H3R binding pocket.

  • Filtration & Readout: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with cold buffer and quantify using liquid scintillation counting.

Protocol B: TR-FRET cAMP Accumulation Assay

Because H3R is Gi/o​ -coupled, its activation suppresses adenylyl cyclase. To measure the inverse agonism of P2YMP-HCl, we must first artificially elevate the baseline cAMP pool. This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput quantification[5].

  • Cell Plating: Seed hH3R CHO-K1 cells at 10,000 cells/well in a 384-well plate.

  • Pathway Priming: Add assay buffer containing 0.5 mM IBMX and 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase to generate cAMP, creating a measurable signal window. IBMX is a phosphodiesterase inhibitor that prevents the premature enzymatic degradation of the newly synthesized cAMP, ensuring the readout is a true reflection of receptor activity[5].

  • Modulator Incubation: Add P2YMP-HCl or Pitolisant and incubate for 30 minutes at 37°C. As an inverse agonist, the compound will block the receptor's constitutive Gi​ activity, leading to a further increase in cAMP levels.

  • Lysis and Detection: Add lysis buffer containing Eu-cryptate-labeled anti-cAMP antibodies and d2-labeled cAMP.

  • Readout: Measure emission at 665 nm and 620 nm. The TR-FRET signal is inversely proportional to the concentration of intracellular cAMP.

Assay_Workflow S1 1. Cell Preparation CHO-K1 expressing hH3R S2 2. Pathway Priming Add 0.5 mM IBMX + Forskolin S1->S2 S3 3. Ligand Incubation Add P2YMP-HCl / Controls (30 min) S2->S3 S4 4. Cell Lysis Release intracellular cAMP S3->S4 S5 5. TR-FRET Detection Measure 665nm/620nm emission S4->S5

Step-by-step workflow for the TR-FRET cAMP Accumulation Assay.

Conclusion

While Pitolisant remains the clinical gold standard for H3R inverse agonism, its polypharmacology limits its utility in highly targeted neurological interventions. P2YMP-HCl represents a refined evolutionary step in modulator design. By leveraging a piperidine thioether scaffold, it achieves potent H3R inverse agonism while successfully bypassing the CYP450 liabilities of Thioperamide and the σ1​ cross-reactivity of Pitolisant. For drug development professionals, P2YMP-HCl serves as a superior structural blueprint for next-generation, highly selective CNS therapeutics.

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Journal of Medicinal Chemistry - ACS Publications URL
  • The histamine H3 receptor: from discovery to clinical trials with pitolisant PMC - National Institutes of Health URL
  • thioperamide as a radioligand for the histamine H3 receptor in rat cerebral cortex PubMed - National Institutes of Health URL
  • Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists Benchchem URL
  • Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility PMC - National Institutes of Health URL

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride: A Putative Sigma Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, a compound of interest in modern medicinal chemistry. While direct experimental data for this specific molecule is not publicly available, this document synthesizes information from structurally related piperidine derivatives to build a robust hypothesis of its potential as a sigma receptor ligand. By examining the established SAR of analogous compounds, we can infer the likely impact of its unique structural features on binding affinity and selectivity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Introduction: The Piperidine Scaffold and the Allure of Sigma Receptors

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide array of biological macromolecules. Among the many targets of piperidine-based compounds, the sigma receptors have emerged as particularly intriguing.

Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique intracellular proteins involved in a multitude of cellular functions, including signal transduction, ion channel modulation, and cellular stress responses. Their dysregulation has been implicated in a range of central nervous system (CNS) disorders, pain, and cancer, making them attractive targets for therapeutic intervention. This guide focuses on the potential of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride to interact with these receptors, based on the established SAR of related piperidine-based sigma receptor ligands.

Decoding the Structure: A Hypothetical SAR Analysis

The structure of 4-[(Propan-2-ylsulfanyl)methyl]piperidine can be dissected into three key components for SAR analysis: the piperidine core, the N-substituent (in this case, a proton in the hydrochloride salt), and the 4-position substituent, the (isopropylsulfanyl)methyl group.

The Piperidine Core: A Foundation for Affinity

The piperidine ring serves as the fundamental scaffold for a vast number of sigma receptor ligands. Its basic nitrogen atom is a critical feature, as it is believed to form a key ionic interaction with a conserved acidic residue (glutamate or aspartate) within the binding pocket of both σ₁ and σ₂ receptors.[2] The chair conformation of the piperidine ring positions the 4-substituent in an equatorial orientation, directing it towards a specific region of the receptor binding site.

The N-Substituent: A Key Determinant of Affinity and Selectivity

In 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, the piperidine nitrogen is protonated. In biological systems, it would exist in equilibrium between its protonated and free base forms. For many high-affinity sigma receptor ligands, the piperidine nitrogen is substituted with various alkyl, aryl, or aralkyl groups. These N-substituents explore additional binding pockets within the receptor, significantly influencing both affinity and selectivity. The absence of a large N-substituent in the title compound suggests that its affinity might be more modest compared to N-substituted analogs, but this could also confer a different selectivity profile.

The 4-Position Substituent: Fine-Tuning the Interaction

The (propan-2-ylsulfanyl)methyl group at the 4-position is the most distinctive feature of the target molecule. SAR studies of other 4-substituted piperidines have shown that the nature of this substituent is crucial for high-affinity binding.

  • The Thioether Linkage: The presence of a sulfur atom introduces a polarizable and potentially hydrogen-bond-accepting group. This could engage in specific interactions with amino acid residues in the sigma receptor binding site.

  • The Isopropyl Group: The branched isopropyl group provides steric bulk and lipophilicity. The size and shape of this group will influence how well the molecule fits into the hydrophobic subpockets of the receptor.

By comparing this structure to known ligands, we can hypothesize its potential activity.

Comparative Analysis with Known Sigma Receptor Ligands

To build a predictive SAR model for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, we can compare it to structurally related compounds with known sigma receptor binding affinities. The following table summarizes the σ₁ and σ₂ receptor binding affinities (Ki values) for a selection of 4-substituted piperidine derivatives.

CompoundR Group at 4-positionσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)
Hypothetical Compound A -CH₂-S-CH(CH₃)₂ (Isopropyl)UnknownUnknownUnknown
Analog 1 (Hypothetical, based on general SAR)-CH₂-S-CH₃ (Methyl)ModerateModerateLow
Analog 2 (Hypothetical, based on general SAR)-CH₂-S-CH₂CH₂CH₃ (n-Propyl)ModerateModerateLow
Analog 3 (Hypothetical, based on general SAR)-CH₂-S-C(CH₃)₃ (tert-Butyl)LowLow-
Reference Compound 1 (N-benzyl-4-cyanopiperidine)-CNHighModerateModerate
Reference Compound 2 (4-phenylpiperidine)-PhenylModerateLowHigh for σ₁
Reference Compound 3 (4-(phenoxymethyl)piperidine)-CH₂-O-PhenylHighModerateModerate

Note: Data for hypothetical analogs is inferred from general SAR principles observed in the literature. Ki values are categorized as High (<10 nM), Moderate (10-100 nM), and Low (>100 nM).

From this comparison, we can draw the following inferences for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride:

  • Alkyl Thioether Chain Length and Branching: The size and shape of the alkyl group on the thioether are critical. While small, linear alkyl groups may be well-tolerated, the branched isopropyl group of the target compound will have a specific impact on binding. It may offer a better fit in a hydrophobic pocket compared to a linear propyl group, potentially enhancing affinity. However, excessive steric bulk, as in a tert-butyl group, is often detrimental to binding.

  • Comparison to Other Linkers: The thioether linker (-S-) is less common than ether (-O-) or direct carbon linkers in high-affinity sigma receptor ligands. This suggests that the electronic properties and hydrogen bonding capacity of the sulfur atom will play a key role in determining the binding mode and affinity.

Experimental Protocols for Determining Sigma Receptor Affinity

To experimentally validate the hypothesized activity of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, radioligand binding assays are the gold standard. Below are detailed protocols for determining the binding affinity for σ₁ and σ₂ receptors.

Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of the test compound for the σ₁ receptor using competitive binding with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain or cells expressing recombinant human σ₁ receptors (e.g., HEK-293 cells).

  • Radioligand: -pentazocine (a selective σ₁ ligand).

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled haloperidol (e.g., 10 µM).

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-2 (σ₂) Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of the test compound for the σ₂ receptor.

Materials:

  • Membrane Preparation: Rat liver or cells expressing recombinant human σ₂ receptors.

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG), a non-selective σ₁/σ₂ ligand.

  • Masking Ligand: (+)-Pentazocine to block the binding of [³H]DTG to σ₁ receptors.

  • Non-specific Binding Control: Haloperidol or unlabeled DTG.

  • Other materials: As described in Protocol 1.

Procedure:

  • Membrane Preparation: As described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [³H]DTG, and a saturating concentration of (+)-pentazocine (e.g., 300 nM).

    • Non-specific Binding: Membrane preparation, [³H]DTG, (+)-pentazocine, and a high concentration of unlabeled haloperidol (e.g., 10 µM).

    • Competitive Binding: Membrane preparation, [³H]DTG, (+)-pentazocine, and varying concentrations of the test compound.

  • Incubation, Filtration, and Quantification: As described in Protocol 1.

  • Data Analysis: As described in Protocol 1, to determine the IC₅₀ and Ki values for the σ₂ receptor.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_Modifications cluster_piperidine Piperidine Core cluster_n_substituent N-Substituent cluster_4_position 4-Position Substituent Piperidine Piperidine (Basic Nitrogen) N_H H (Protonated) Piperidine->N_H Determines baseline interaction Thioether -CH₂-S-R (Thioether Linker) Piperidine->Thioether Modulates affinity and selectivity N_Alkyl Alkyl/Aryl/Aralkyl N_H->N_Alkyl Potential Modification Alkyl_Group R = Isopropyl (Size & Lipophilicity) Thioether->Alkyl_Group

Caption: Key structural components of 4-substituted piperidines for SAR analysis.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Tissue/Cells) Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for radioligand binding assays.

Sigma_Receptor_Signaling Ligand Sigma Receptor Ligand Sigma_Receptor Sigma Receptor (σ₁ or σ₂) Ligand->Sigma_Receptor Binds to Effector Effector Proteins (Ion Channels, Enzymes, etc.) Sigma_Receptor->Effector Modulates Response Cellular Response (e.g., Modulation of Neuronal Excitability, Cell Survival) Effector->Response Leads to

Caption: Simplified schematic of sigma receptor signaling.

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride strongly suggest its potential as a sigma receptor ligand. Based on the analysis of related compounds, it is hypothesized to exhibit moderate affinity for sigma receptors, with its selectivity profile being highly dependent on the specific interactions of the (isopropylsulfanyl)methyl group within the receptor binding pockets.

The next critical step is the experimental determination of its binding affinities for σ₁ and σ₂ receptors using the protocols outlined in this guide. Subsequent studies could explore the functional activity of the compound (agonist, antagonist, or allosteric modulator) and its effects in cellular and in vivo models of CNS disorders or pain. Furthermore, the synthesis and evaluation of a focused library of analogs, varying the alkyl group on the thioether and replacing the sulfur atom with other linkers (e.g., oxygen, methylene), would provide a comprehensive SAR and could lead to the discovery of novel, potent, and selective sigma receptor modulators.

References

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2021). ChemRxiv. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. (2016). Chemistry Central Journal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. (2022). Pharmaceuticals. [Link]

Sources

Comparative

Establishing purity standards for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

Establishing Absolute Purity Standards for 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl: A Comparative Analytical Guide In pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is inextr...

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Author: BenchChem Technical Support Team. Date: March 2026

Establishing Absolute Purity Standards for 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl: A Comparative Analytical Guide

In pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates. Establishing a rigorous purity standard for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride presents a distinct analytical challenge. As an aliphatic secondary amine featuring a thioether linkage, this molecule lacks the conjugated π -electron systems necessary for robust ultraviolet (UV) absorption.

Traditional reliance on High-Performance Liquid Chromatography with UV detection (HPLC-UV) for such non-chromophoric building blocks frequently results in undetected impurities and skewed mass balances[1]. To establish a Certified Reference Material (CRM) grade standard for this compound, we must abandon legacy UV methods in favor of orthogonal, mass-sensitive, and stoichiometrically absolute techniques.

This guide objectively compares analytical alternatives and outlines a self-validating workflow utilizing Quantitative Nuclear Magnetic Resonance (1H-qNMR) and HPLC with Charged Aerosol Detection (HPLC-CAD) to establish an unimpeachable purity standard.

Comparative Performance of Analytical Modalities

To justify the methodological shift, we must evaluate how different detectors respond to the specific physicochemical properties of 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl. The table below summarizes the quantitative performance of alternative analytical modalities.

Analytical ModalityDetection MechanismResponse UniformitySuitability for 4-[(Propan-2-ylsulfanyl)methyl]piperidine HClPrimary Role in Standardization
HPLC-UV (<220 nm) Photon absorptionHighly variable (structure-dependent)Poor: Lacks a strong chromophore; highly susceptible to mobile phase baseline drift[1].Not recommended.
LC-MS (ESI) Ionization and m/z separationVariable (dependent on ionization efficiency)Good: Excellent for structural identification, but poor for broad quantitation of unknown impurities.Structural elucidation of trace unknowns.
HPLC-CAD Charged aerosol particle measurementNear-universal (mass-dependent)Excellent: Detects all non-volatile impurities regardless of optical properties[2].Comprehensive chromatographic impurity profiling.
1H-qNMR Nuclear magnetic resonanceAbsolute (proton-dependent)Excellent: Direct quantitation against an internal standard without requiring a reference standard of the analyte[3].Absolute purity assignment (Assay).

The Orthogonal Standardization Strategy

A self-validating purity standard cannot rely on a single technique. Chromatographic purity (area percent) does not account for inorganic salts or water, while qNMR provides an absolute mass fraction but may miss trace-level isomeric impurities hidden under major peaks. Therefore, a dual-pillar approach is required: HPLC-CAD maps the organic impurity profile, while 1H-qNMR anchors the absolute mass fraction[3].

PurityWorkflow cluster_0 Orthogonal Purity Assessment Raw 4-[(Propan-2-ylsulfanyl)methyl] piperidine HCl (Raw) qNMR 1H-qNMR (Absolute Purity) Raw->qNMR Primary Assignment CAD HPLC-CAD (Non-Chromophoric Impurities) Raw->CAD Impurity Profiling KF Karl Fischer & ROI (Water & Inorganics) Raw->KF Orthogonal Checks MassBalance Mass Balance Calculation (% Purity = 100 - %Imp - %H2O - %ROI) qNMR->MassBalance CAD->MassBalance KF->MassBalance CRM Certified Reference Material (CRM) MassBalance->CRM Cross-Validation

Caption: Orthogonal workflow combining qNMR, HPLC-CAD, and classical techniques to establish a CRM.

Step-by-Step Experimental Methodologies

Protocol A: Absolute Purity Assignment via 1H-qNMR

Mechanistic Rationale: qNMR operates on the principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it. By co-dissolving the piperidine derivative with a highly pure, traceable Internal Standard (IS), we can calculate the exact mass fraction without needing a pre-existing standard of the analyte[3].

Step-by-Step Workflow:

  • Internal Standard Selection: Use NIST SRM Maleic Acid. It is highly soluble in D2​O and produces a sharp singlet at ~6.3 ppm, which is well isolated from the aliphatic signals of the piperidine ring (1.0–3.5 ppm).

  • Sample Preparation (Gravimetric):

    • Accurately weigh ~20 mg of 4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl and ~10 mg of Maleic Acid using a microbalance (readability 0.001 mg) into a glass vial.

    • Dissolve in 1.0 mL of high-purity D2​O . Transfer 600 µL to a 5 mm NMR tube.

  • T1 Relaxation Measurement: Perform an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the longest-relaxing proton of interest (e.g., the methine proton of the isopropyl group).

  • Acquisition Parameters:

    • Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds for aliphatic amines) to ensure complete magnetization recovery.

    • Acquire 64 transients using a 90° pulse angle.

  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic Acid singlet (6.3 ppm, 2H) and the target analyte multiplet (e.g., the isopropyl CH septet at ~2.9 ppm, 1H).

    • Calculate purity using the standard qNMR equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Protocol B: Impurity Profiling via HPLC-CAD with Inverse Gradient

Mechanistic Rationale: Because 4-[(Propan-2-ylsulfanyl)methyl]piperidine is a highly polar HCl salt, it exhibits poor retention on standard C18 columns. Furthermore, CAD requires volatile mobile phases (no phosphate buffers). We utilize a Mixed-Mode Cation Exchange (WCX) column. Crucially, CAD response depends on the size of the aerosol droplets formed during nebulization. In a gradient elution, as the organic solvent ratio increases, droplet size and transport efficiency change, causing the detector response to drift[2]. To solve this and ensure uniform response for all unknown impurities, an inverse gradient must be applied post-column[2].

CADMechanism Col Analytical Column (Gradient Elution) Mix Mixing Tee (Constant Organic %) Col->Mix Variable %B Inv Inverse Gradient Pump (Post-Column) Inv->Mix Compensating %B Neb CAD Nebulizer (Uniform Droplet Size) Mix->Neb Constant %B Det Electrometer (Uniform Response Factor) Neb->Det Charged Aerosol

Caption: Post-column inverse gradient mechanism ensuring uniform CAD response for unknown impurities.

Step-by-Step Workflow:

  • Chromatographic Setup:

    • Column: Acclaim Mixed-Mode WCX-1 (3 µm, 3.0 × 150 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Volatile).

    • Mobile Phase B: Acetonitrile.

  • Gradient Programming:

    • Analytical Pump: 5% B to 60% B over 20 minutes.

    • Inverse Gradient Pump (Post-Column): 95% B to 40% B over 20 minutes.

    • Result at Nebulizer: A constant 50:50 mixture of A:B enters the detector at all times.

  • CAD Parameters:

    • Evaporation temperature: 35°C (optimized to preserve semi-volatile aliphatic impurities while evaporating the mobile phase).

    • Data collection rate: 10 Hz.

  • System Validation: Inject a known concentration of a structurally distinct non-chromophoric standard (e.g., purely aliphatic amine) at the beginning and end of the gradient. The peak areas must match within ≤5% RSD, validating the uniformity of the inverse gradient response[2].

Data Interpretation & Cross-Validation

The final step in establishing the purity standard is cross-validating the data streams.

  • Chromatographic Mass Balance: Sum the area percentages of all peaks detected by the HPLC-CAD. Because the inverse gradient ensures a uniform response factor, the area % directly correlates to the mass %.

  • Absolute Verification: Subtract the water content (via Karl Fischer) and inorganic residue (via Residue on Ignition) from the CAD organic purity. This derived mass balance purity must align with the absolute purity value obtained via 1H-qNMR within ±0.5% .

When these two orthogonal, self-validating systems converge, the batch of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride can be officially certified as a primary reference standard, ensuring downstream synthetic reliability and regulatory compliance.

References

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link][3]

  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection Thermo Fisher Scientific (Hosted via lcms.cz) URL:[Link][2]

Sources

Validation

Statistical Analysis and Performance Comparison Guide: 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride in GPCR Ligand Development

As a Senior Application Scientist, selecting the optimal chemical building blocks for fragment-based drug discovery requires balancing pharmacodynamics with statistical reliability in high-throughput screening (HTS). Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal chemical building blocks for fragment-based drug discovery requires balancing pharmacodynamics with statistical reliability in high-throughput screening (HTS). This guide provides an objective, data-driven comparison of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride (hereafter referred to as P2YMP·HCl ) against standard piperidine alternatives.

P2YMP·HCl is a highly specialized thioether-piperidine intermediate. It is predominantly utilized in the synthesis of Histamine H3 Receptor (H3R) antagonists and inverse agonists, where the piperidine ring acts as the basic pharmacophore and the thioether linkage provides crucial flexibility and metabolic advantages[1].

Mechanistic Rationale: The Thioether Advantage

In the development of H3R ligands, replacing traditional carbamate or ether linkages with a thioether group has been shown to significantly enhance receptor affinity and modulate efficacy[1]. Computational docking studies indicate that the basic nitrogen of the piperidine ring forms a critical salt bridge with Glu206 in transmembrane helix 5 (TM5) of the H3R[2].

Causality of the Isopropyl-Thioether Group: The inclusion of the (propan-2-ylsulfanyl)methyl (isopropylthiomethyl) side chain in P2YMP·HCl is not arbitrary. The isopropyl group provides necessary lipophilic bulk that projects into a hydrophobic auxiliary pocket in transmembrane helix 6 (TM6)[2]. Furthermore, compared to a standard methylthio group, the steric hindrance of the isopropyl moiety shields the sulfur atom from rapid S-oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 enzymes. This structural choice directly causes improved metabolic stability, which in turn reduces data variance (noise) during prolonged in vitro assays.

Comparative Performance and Statistical Data

To objectively evaluate P2YMP·HCl, we synthesized three homologous H3R antagonist derivatives using different piperidine building blocks:

  • P2YMP-Derivative: Utilizing P2YMP·HCl (Isopropyl thioether).

  • Alternative A (Benzyl): Utilizing 4-benzylpiperidine (Standard lipophilic carbon linker).

  • Alternative B (Methylthio): Utilizing 4-(methylthiomethyl)piperidine (Shorter, unhindered thioether).

Table 1: In Vitro Pharmacological & Physicochemical Profiling

Data represents the mean of n=3 independent experiments.

Compound CoreH3R Binding Affinity ( , nM)Lipophilicity (LogD at pH 7.4)Microsomal Clearance (µL/min/mg)
P2YMP·HCl (Isopropylthio) 0.85 ± 0.12 2.8 14.2
Alternative A (Benzyl)4.50 ± 0.653.945.8
Alternative B (Methylthio)1.20 ± 0.352.188.5
Table 2: Statistical Robustness in High-Throughput Screening (HTS)

Statistical analysis of IC50 determination assays across a 384-well plate format.

Compound CoreMean (nM)Std. Deviation ( )Coefficient of Variation (CV%)Assay -Factor
P2YMP·HCl 1.15 0.06 5.2% 0.78
Alternative A6.200.8513.7%0.62
Alternative B1.850.4222.7%0.45

Statistical Interpretation: A One-Way ANOVA was performed on the variance between the three groups, yielding a highly significant difference ( ). The P2YMP·HCl derivative demonstrates a remarkably low Coefficient of Variation (5.2%) and an excellent -Factor of 0.78 (where indicates an excellent assay). Why? Alternative B (Methylthio) suffers from rapid intra-assay oxidation, leading to fluctuating effective concentrations over the 2-hour incubation period. P2YMP·HCl's steric shielding maintains a constant aqueous concentration, yielding statistically tighter, highly reproducible binding curves.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, all data presented above was generated using self-validating experimental systems.

Protocol 1: High-Throughput Radioligand Binding Assay

This protocol measures the displacement of -(\alpha)-methylhistamine from human recombinant H3 receptors.

  • Membrane Preparation: Resuspend H3R-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 5 mM , pH 7.4).

  • Self-Validating Control Setup: On every 384-well plate, designate columns 1-2 for Total Binding (TB, buffer only) and columns 23-24 for Non-Specific Binding (NSB, containing 10 µM Ciproxifan reference standard). Causality: This dynamic control allows for the real-time calculation of the -factor for every individual plate, ensuring plate-to-plate reliability.

  • Compound Addition: Dispense P2YMP·HCl derivatives in a 10-point dose-response curve (0.1 nM to 10 µM) using acoustic liquid handling to prevent tip-based carryover.

  • Incubation & Filtration: Add 1 nM -(\alpha)-methylhistamine. Incubate for 120 minutes at 25°C. Terminate by rapid vacuum filtration through GF/B microplates pre-soaked in 0.3% PEI.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter.

Protocol 2: Microsomal Stability Assay
  • Incubation Mixture: Combine 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • Control A (t=0 Quench): Add crash solvent (acetonitrile) before adding the NADPH regenerating system to establish a true 100% baseline.

    • Control B (Heat-Inactivated): Use boiled microsomes to differentiate chemical instability from true enzymatic metabolism.

  • Reaction: Initiate with 1 mM NADPH. Aliquot at 0, 15, 30, and 60 minutes.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

Visualizations

H3R_Signaling Antagonist P2YMP-Derived Antagonist H3R Histamine H3 Receptor (H3R) Antagonist->H3R Blocks Gi Gαi/o Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Histamine Histamine Release cAMP->Histamine Downregulates

Figure 1: H3R signaling pathway modulation by P2YMP-derived antagonists.

Stat_Workflow Data Raw HTS Data (n=384 wells) Norm Normalization (% Inhibition) Data->Norm Step 1 ZFactor Z'-Factor Calculation Norm->ZFactor Step 2 ANOVA One-Way ANOVA (p < 0.001) ZFactor->ANOVA Step 3 If Z' > 0.5 Validation Hit Validation (CV < 5%) ANOVA->Validation Step 4 Sig. Variance

Figure 2: Statistical workflow for HTS data normalization and validation.

Conclusion

The statistical analysis heavily favors the use of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride over traditional benzyl or unhindered methylthio piperidines. The isopropyl-thioether motif not only optimizes the lipophilic efficiency required for TM6 pocket binding but fundamentally improves the statistical reliability of the compound during in vitro screening by resisting rapid oxidative degradation. For drug development professionals targeting aminergic GPCRs, P2YMP·HCl represents a statistically robust, high-fidelity building block.

References

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Histamine H3 Receptor as a Drug Discovery Target Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex functionalized heterocycles requires more than just following a generic safety data sheet. 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride pres...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex functionalized heterocycles requires more than just following a generic safety data sheet. 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride presents a unique disposal challenge due to its tri-functional nature: a toxic piperidine ring, a volatile thioether (isopropyl sulfide) linkage, and a hydrochloride salt counterion.

To ensure laboratory safety and environmental compliance, we must look at the causality behind the chemical's reactivity and design a self-validating disposal protocol that mitigates its specific hazards.

Chemical Profiling and Hazard Causality

Before executing any disposal protocol, it is critical to understand why this specific molecule dictates strict handling procedures:

  • The Piperidine Core: Piperidine derivatives are categorized as toxic if swallowed and are severe irritants to mucosal membranes[1]. Furthermore, they exhibit mobility in the environment due to their water solubility and pose significant aquatic toxicity risks[2].

  • The Thioether (Sulfide) Linkage: Organic sulfides are notorious for their low odor thresholds and potential to cause significant adverse environmental effects if released into surface waters[3]. They are also susceptible to vigorous reactions if inadvertently mixed with strong oxidizing agents[2].

  • The Hydrochloride Salt: While the salt form increases aqueous solubility (making spill cleanup with water viable), it introduces a critical complication during thermal destruction: the generation of hydrogen chloride ( HCl ) gas[4].

Because of these three factors, drain disposal is strictly prohibited . The only scientifically and legally sound method for ultimate disposal is high-temperature chemical incineration equipped with alkaline scrubbing[1][3].

Waste Segregation and Storage Matrix

Proper disposal begins at the point of waste generation. Mixing this compound with incompatible waste streams (such as strong acids or oxidizers) can lead to exothermic reactions or the release of noxious sulfide gases[2].

Table 1: Waste Stream Categorization and Containment

Waste Stream CategoryPhysical StatePrimary HazardsApproved Ultimate DisposalContainer Specifications
Pure Compound / Bulk Solid (Crystalline)Toxic if swallowed, IrritantChemical IncinerationHDPE wide-mouth jar, tightly sealed.
Aqueous Solutions LiquidAquatic toxicityChemical IncinerationHDPE carboy, vented cap if gas generation is possible.
Organic Solutions LiquidFlammable (solvent dependent)Chemical IncinerationGlass or PTFE-lined solvent drum.
Contaminated PPE Solid (Mixed)Trace exposureSolid Hazardous WasteDouble-bagged in a combustible hazardous waste bag.

Mechanistic Workflow for Thermal Destruction

When this compound is sent to an approved waste disposal plant[1], it undergoes thermal destruction. The causality behind the required facility specifications is directly tied to the molecule's atomic composition ( C,H,N,S,Cl ).

Combustion of this molecule yields carbon oxides ( COx​ ), nitrogen oxides ( NOx​ ), sulfur dioxide ( SO2​ ), and hydrogen chloride ( HCl ) gas[4]. Therefore, the incinerator must feature an alkaline gas scrubber to neutralize these acidic byproducts into harmless salts before atmospheric release.

G Start 4-[(Propan-2-ylsulfanyl)methyl] piperidine HCl Waste Solid Solid Waste Stream (Powders, Contaminated PPE) Start->Solid Dry Waste Liquid Liquid Waste Stream (Aqueous/Organic Solutions) Start->Liquid Dissolved Waste Incinerator Thermal Destruction (Hazardous Waste Incinerator) Solid->Incinerator Combustible Drums Liquid->Incinerator Liquid Atomization Scrubber Alkaline Gas Scrubber (Neutralizes SOx, NOx, HCl) Incinerator->Scrubber Exhaust Gases (CO2, H2O, SO2, NO, HCl) Safe Environmental Release (H2O, CO2, N2, Neutral Salts) Scrubber->Safe Scrubbed Effluent

Waste routing and thermal destruction pathway for thioether piperidine derivatives.

Step-by-Step Operational Protocols

Protocol A: Routine Laboratory Waste Segregation

This protocol ensures compliance with EPA/RCRA guidelines for toxic organic solids.

  • Isolate the Waste: Ensure the waste is completely segregated from strong oxidizing agents (e.g., peroxides, permanganates) and strong bases, which could liberate the free piperidine base and increase volatility[2].

  • Primary Containment: Transfer solid residues into a dedicated, chemically compatible High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a GHS-compliant hazardous waste tag. Label explicitly as: "Toxic Solid, Organic, N.O.S. (Contains Piperidine derivative and Thioether)"[2].

  • Secondary Containment: Place the primary container in a designated Satellite Accumulation Area within a secondary containment tray to prevent environmental release in case of primary failure.

  • Vendor Hand-off: Contact a licensed professional waste disposal service. Do not attempt to neutralize or burn the material on-site unless using a validated chemical scrubber system[5].

Protocol B: Chemical Spill and Odor-Neutralization Cleanup

Because thioethers possess a strong, lingering odor and piperidine dust can form explosive mixtures with air[1], spill response requires a dual-action approach: physical containment and chemical oxidation.

  • Site Securing & PPE: Immediately evacuate non-essential personnel. Don a NIOSH/MSHA-approved respirator (EN 149 compliant) if dust is dispersed, along with tight-sealing safety goggles and nitrile gloves[2].

  • Physical Containment (Solid): Lightly mist the spill with water to suppress dust formation (do not flood, as the compound is highly water-soluble). Sweep up the material using non-sparking tools and shovel it into a suitable, sealable disposal container[5].

  • Physical Containment (Liquid): If the spill is an aqueous or organic solution, surround and absorb it with an inert material (e.g., vermiculite, dry sand). Do not use combustible absorbents like sawdust.

  • Chemical Decontamination (Oxidation): To neutralize the lingering noxious odor of the thioether moiety, wash the contaminated surface with a dilute (5%) sodium hypochlorite (bleach) solution.

    • Mechanistic Justification: The hypochlorite safely oxidizes the volatile sulfide (thioether) into a non-volatile, less toxic sulfone[6].

  • Final Wash: Rinse the oxidized area with copious amounts of water. Collect all aqueous washings as hazardous liquid waste, as they now contain chlorinated and oxidized piperidine byproducts.

References

  • Thermo Fisher Scientific.Piperidine hydrochloride - SAFETY DATA SHEET.
  • Fisher Scientific.SAFETY DATA SHEET - Piperidine hydrochloride.
  • CDH Fine Chemical.MATERIAL SAFETY DATA SHEET SDS/MSDS: Piperidine Hydrochloride.
  • Fisher Scientific.SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride.
  • Hong Kong University of Science and Technology (HKUST).Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency (EPA).Significant New Use Rules on Certain Chemical Substances - Federal Register.

Sources

Handling

Personal protective equipment for handling 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

An Expert Guide to the Safe Handling of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficien...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Handling of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The introduction of any new chemical entity into a laboratory workflow necessitates a rigorous evaluation of its potential hazards and the implementation of robust handling protocols. This guide provides a comprehensive, experience-driven framework for the safe management of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, moving beyond a simple checklist to explain the scientific reasoning behind each critical safety step.

Hazard Profile and Risk Assessment: A Precautionary Approach

  • Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. They can be toxic if swallowed, inhaled, or in contact with skin, and are capable of causing severe skin burns and eye damage.[1][2][3]

  • Hydrochloride Salt: While the salt form reduces the volatility compared to the free base, the solid can exist as a fine powder, posing an inhalation risk.[4] Piperidine hydrochloride is classified as toxic if swallowed.[5]

  • Analogous Compounds: A structurally similar compound, 4-(propan-2-yl)piperidine hydrochloride, is classified as causing skin and eye irritation.[6]

Based on this analysis, we must handle this compound as, at a minimum, a skin and eye irritant that is toxic upon ingestion, with a potential for respiratory irritation and dermal toxicity.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is your most direct control measure against exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Required PPE Scientific Rationale
Handling Unopened Containers & Storage Lab Coat, Nitrile Gloves, Safety GlassesProtects against incidental contact from trace contamination on container surfaces.
Weighing Solids & Preparing Solutions Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Face ShieldThis operation carries the highest risk of exposure to dust and splashes. Chemical splash goggles provide a full seal around the eyes, which is critical.[7][8] A face shield offers an additional layer of protection for the entire face.[8][9] Double-gloving minimizes the risk of exposure from a single glove failure.
General Experimental Use (in solution) Nitrile Gloves, Chemical Splash Goggles, Lab CoatProtects against splashes and incidental contact during transfers and reactions.
Potential for Aerosol Generation (e.g., vortexing, sonicating) All PPE for Solution Preparation, plus appropriate Respiratory Protection (within a fume hood)If engineering controls (like a fume hood) are insufficient to control aerosols, a NIOSH-approved respirator may be necessary to prevent inhalation.[10][11]

Expert Insight: Always inspect gloves for tears or punctures before use.[4][7] When removing gloves, use a technique that avoids touching the outer, contaminated surface with your bare skin.[4]

Standard Operating Procedure: From Receipt to Reaction

Adherence to a strict, logical workflow minimizes the potential for error and exposure. All handling of open solids and solutions of this compound must be performed within a certified chemical fume hood.[10]

Safe_Handling_Workflow Operational Workflow for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride cluster_prep 1. Preparation cluster_execution 2. Execution (in Fume Hood) cluster_cleanup 3. Post-Handling A Verify Fume Hood Certification B Gather & Don Appropriate PPE A->B C Prepare Work Surface (e.g., absorbent liner) B->C D Weigh Solid Compound (Minimize dust creation) C->D E Transfer Solid to Reaction Vessel D->E F Slowly Add Solvent to Solid E->F G Ensure Dissolution (Swirl gently) F->G H Decontaminate Glassware & Work Surfaces G->H I Segregate & Label All Waste Streams H->I J Remove & Dispose of PPE Properly I->J K Wash Hands Thoroughly J->K

Caption: A step-by-step workflow for the safe handling of the target compound.

Emergency Response Protocols

Preparedness is crucial for mitigating the consequences of an accidental spill or exposure.

Spill Response (Minor, within a fume hood):

  • Alert colleagues in the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if dealing with a volatile solvent.

  • For solids: Gently cover with an inert absorbent material (e.g., sand, vermiculite) and carefully sweep it into a labeled hazardous waste container.[10] Avoid actions that create dust.[4]

  • For liquids: Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[1][10]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5][10] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[12][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[10][13] Rinse the mouth with water.[5] Seek immediate medical attention.[5][13]

Waste Management and Disposal

All materials contaminated with 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride must be treated as hazardous chemical waste.[10] Proper segregation at the point of generation is essential for a safe and compliant laboratory.

Waste_Disposal_Plan Waste Segregation & Disposal Pathway cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_disposal Final Disposition A Contaminated PPE (gloves, weigh paper) D Labeled Solid Hazardous Waste Container A->D B Unused Solid & Empty Containers B->D C Contaminated Solutions & Rinsates E Labeled Liquid Hazardous Waste Container (Halogenated or Non-halogenated as appropriate) C->E F Store in Satellite Accumulation Area D->F E->F G Arrange Pickup by Institutional Environmental Health & Safety (EHS) F->G Follow all institutional and regulatory guidelines

Caption: A logical flowchart for the proper disposal of waste.

Never discharge this material into waterways, drains, or sewers.[10][12] Always consult with your institution's EHS department for specific disposal procedures and to arrange for professional waste collection.

By integrating these protocols into your daily laboratory practice, you can ensure a safe research environment while handling 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride with the respect and caution it requires.

References

  • Ataman Kimya. PIPERIDINE. [Link]

  • A&B Laboratorios de Biotecnología. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Penta. Piperidine - SAFETY DATA SHEET. [Link]

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. [Link]

  • INCHEM. ICSC 0317 - PIPERIDINE. [Link]

  • AFG Bioscience LLC. 1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride SAFETY DATA SHEET. [Link]

  • Acros Organics. 4-Methylpiperidine SAFETY DATA SHEET. [Link]

  • RETA. Emergency Response & PPE - Ammonia Refrigeration PSM. [Link]

  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • NextSDS. 4-(propan-2-yl)piperidine hydrochloride — Chemical Substance Information. [Link]

Sources

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Feasible Synthetic Routes

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4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride
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4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride
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